VUF8504
Descripción
Propiedades
Fórmula molecular |
C22H17N3O2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
4-methoxy-N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide |
InChI |
InChI=1S/C22H17N3O2/c1-27-17-11-9-15(10-12-17)22(26)25-21-18-7-3-2-6-16(18)14-20(24-21)19-8-4-5-13-23-19/h2-14H,1H3,(H,24,25,26) |
Clave InChI |
VLGYXUZBVKQWQO-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
VUF8504: An In-depth Technical Guide to its Mechanism of Action on the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of VUF8504, a notable allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions including inflammatory diseases, cancer, and chronic pain.[1] this compound, belonging to the 1H-imidazo[4,5-c]quinolin-4-amine class of molecules, functions as a positive allosteric modulator (PAM), offering a sophisticated mechanism for fine-tuning A3AR activity.[2] This document details the molecular interactions, signaling pathways, and experimental characterization of this compound and its analogs, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.
Introduction to this compound and the A3 Adenosine Receptor
The A3 adenosine receptor is a member of the P1 family of purinergic receptors and is primarily coupled to Gi proteins.[1][3] Activation of the A3AR by its endogenous ligand, adenosine, initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The A3AR is expressed in various tissues and cell types, with particularly high levels in inflammatory cells such as neutrophils, eosinophils, basophils, and mast cells.[1] This expression profile underscores its role in modulating immune responses and inflammation.
Allosteric modulators like this compound represent a class of ligands that bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist binds.[1][2] Positive allosteric modulators (PAMs) enhance the affinity and/or efficacy of the orthosteric agonist.[1][2] This modulatory action provides a more nuanced and potentially safer therapeutic approach compared to direct agonists, as PAMs only exert their effects in the presence of the endogenous ligand, which is often released in a site- and event-specific manner, such as during inflammation or ischemia.
Molecular Mechanism of Action
This compound functions as a positive allosteric modulator of the A3AR. Its mechanism of action involves binding to an allosteric site, which is believed to be located at a hydrophobic region on the cytosolic interface of the receptor.[2] This binding induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous agonist, adenosine.
While primarily a PAM, some compounds in this class have been shown to act as competitive antagonists at higher concentrations.[2] This dual activity allows for the fine-tuning of receptor function. The allosteric modulation by this compound and its analogs can manifest as an increase in the potency (a leftward shift in the concentration-response curve) and/or an increase in the maximal efficacy (Emax) of the orthosteric agonist.[2]
Interestingly, the effects of these allosteric modulators can be species-dependent. For instance, related compounds have been shown to substantially enhance agonist efficacy at human, dog, and rabbit A3ARs, while exhibiting only weak activity at the mouse A3AR.[4]
Quantitative Pharmacological Data
The pharmacological effects of this compound and related allosteric modulators have been quantified in various in vitro assays. The following tables summarize key quantitative data for representative compounds of the 1H-imidazo[4,5-c]quinolin-4-amine and related classes.
Table 1: Binding Affinities of this compound and Related Compounds at Adenosine Receptors
| Compound | Receptor | Ki (nM) | Assay Type | Source |
| This compound | Human A3 | 0.017 | Radioligand Binding | [5] |
| This compound | Human A1 | 14 | Radioligand Binding | [5] |
| MRS5449 | Human A3 | 6.4 | Radioligand Binding ([125I]I-AB-MECA) | [6] |
| MRS5449 | Human A1 | 87 | Radioligand Binding | [6] |
| MRS5449 | Human A2A | 73 | Radioligand Binding | [6] |
Table 2: Functional Potency and Efficacy of A3AR Allosteric Modulators
| Compound (Concentration) | Agonist | Assay | Effect on Agonist Potency | Effect on Agonist Efficacy (Emax) | Source |
| 2-Cyclononyl-N-(3,4-dichlorophenyl) derivative (1 µM) | NECA | [35S]GTPγS Binding | 2-fold increase | 242% | [2] |
| 2-(Heptan-4-yl)-N-(3,4-dichlorophenyl) derivative (1 µM) | NECA | [35S]GTPγS Binding | Not specified | 216% | [2] |
| 2-(hept-4-en-1-yl)-N-(3,4-dichlorophenyl) derivative (1 µM) | NECA | [35S]GTPγS Binding | Not specified | 241% | [2] |
| 2-(heptan-4-yl)-N-(4-iodophenyl) derivative (1 µM) | NECA | [35S]GTPγS Binding | Not specified | 223% | [2] |
| LUF6000 | Adenosine | Not specified | Increased affinity | 45% increase | [7] |
| LUF6000 & LUF6096 | Cl-IB-MECA & Adenosine | [35S]GTPγS Binding | Slight reduction (human, dog) | >2-fold increase (human, dog, rabbit) | [4] |
| MRS5449 | Cl-IB-MECA | cAMP Accumulation | KB = 4.8 nM | Antagonist | [6] |
Signaling Pathways Modulated by this compound
As a PAM of the Gi-coupled A3AR, this compound potentiates the canonical signaling pathways initiated by agonist binding. The primary pathways are detailed below and visualized in the accompanying diagrams.
Gi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the A3AR involves coupling to inhibitory G proteins (Gαi/o). Upon agonist binding, which is enhanced by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3] This is a key mechanism underlying many of the anti-inflammatory effects of A3AR activation.
Gq-Mediated Phospholipase C Activation
In some cellular contexts, the A3AR can also couple to Gq proteins.[3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Downstream Signaling: MAPK and NF-κB Pathways
Activation of the A3AR can modulate the activity of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases (ERK1/2).[3] Furthermore, A3AR signaling has been shown to downregulate the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression.[7][8] This is achieved through the modulation of upstream signaling proteins like PI3K, IKK, and IκB.[7] As a PAM, this compound would be expected to potentiate these downstream effects in the presence of adenosine.
References
- 1. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Fluorescent Antagonist as a Molecular Probe in A3 Adenosine Receptor Binding Assays Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Modulation of the Adenosine A3 Receptor by VUF8404: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the allosteric modulation of the human Adenosine (B11128) A3 Receptor (A3R) by the synthetic organic compound VUF8504. This compound, a derivative of 3-(2-pyridinyl)isoquinoline, has been identified as a selective positive allosteric modulator (PAM) of the A3R. This guide provides a comprehensive overview of its mechanism of action, the signaling pathways involved, relevant experimental protocols, and available data on its modulatory effects.
Core Concepts of this compound Allosteric Modulation
This compound exerts its effects not by directly activating the A3R at the orthosteric site where the endogenous agonist adenosine binds, but by binding to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that, in turn, enhances the binding and/or efficacy of orthosteric agonists. A key characteristic of this compound and related compounds is their selective enhancement of agonist binding without affecting the binding of antagonists.[1] This property makes them valuable tools for studying A3R function and potential therapeutic agents with a more nuanced mode of action than direct agonists.
Signaling Pathways of the Adenosine A3 Receptor
The A3R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the A3R by an agonist, and the potentiation of this activation by a PAM like this compound, initiates a cascade of intracellular signaling events.
References
The Structure-Activity Relationship of VUF8504: An Analysis of Publicly Available Data
For Immediate Release
[City, State] – December 9, 2025 – An in-depth review of publicly available scientific literature reveals a significant gap in the detailed structure-activity relationship (SAR) data for VUF8504, a known histamine (B1213489) H3 receptor antagonist. Despite its classification as a piperidine-containing H3 antagonist, specific studies detailing the synthesis and biological evaluation of a series of this compound analogs are not readily accessible. This lack of granular data prevents a comprehensive analysis of how structural modifications to the this compound scaffold directly influence its binding affinity and functional activity at the histamine H3 receptor.
While the broader class of histamine H3 receptor antagonists has been extensively studied, information directly pertaining to this compound remains limited. General pharmacophore models for H3 antagonists often highlight the importance of a basic amine, a central aromatic or heteroaromatic core, and a flexible linker. This compound, with its piperidine (B6355638) moiety, fits within this general framework. The piperidine ring is a common feature in many H3 receptor ligands and is understood to be a critical structural element for activity at this receptor.[1][2][3][4] However, without specific data on this compound analogs, it is not possible to delineate the precise contributions of different substituents or modifications on the piperidine ring or other parts of the molecule to its overall pharmacological profile.
General Principles of Histamine H3 Receptor Antagonist SAR
The structure-activity relationships of histamine H3 receptor antagonists are generally well-defined and can be summarized by a common pharmacophore model. This model typically includes:
-
A Basic Amine Center: This is crucial for interaction with key acidic residues, such as aspartate, in the transmembrane domains of the H3 receptor. In this compound, the nitrogen within the piperidine ring serves this function.
-
A Central Scaffold: This is often an aromatic or heteroaromatic ring system that provides a rigid core for the molecule.
-
A Linker Region: This connects the basic amine to another part of the molecule, often another cyclic system. The length and flexibility of this linker are critical for optimal receptor binding.
-
A Second Lipophilic Region: This region often interacts with hydrophobic pockets within the receptor.
Modifications to any of these regions can significantly impact the affinity and efficacy of the compound. For instance, the nature and position of substituents on the central scaffold and the basic amine-containing ring can modulate potency and selectivity.
Experimental Approaches for Determining SAR
The determination of the structure-activity relationship for a compound like this compound would typically involve a series of well-established experimental protocols.
These assays are fundamental to understanding the affinity of a ligand for the receptor. A common method is the radioligand binding assay.
Experimental Workflow for Radioligand Binding Assay
In this assay, cell membranes expressing the histamine H3 receptor are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. The test compounds (in this case, analogs of this compound) are then added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated. A lower Ki value indicates a higher binding affinity.[5][6][7]
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. Since the H3 receptor is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, common functional assays measure changes in downstream signaling pathways, such as cyclic AMP (cAMP) levels or GTPγS binding.
Experimental Workflow for a cAMP Functional Assay
In a typical cAMP assay, cells expressing the H3 receptor are stimulated with an agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels. The test compound is then added to assess its ability to block the effect of the agonist. The concentration of the test compound that inhibits 50% of the agonist's effect (IC50) is determined.[8][9]
Conclusion
While the general principles of histamine H3 receptor antagonist design provide a framework for understanding the potential structure-activity relationship of this compound, a detailed and specific SAR analysis is not possible based on the currently available public data. The scientific community would benefit from studies that systematically explore the synthesis and biological evaluation of this compound analogs to elucidate the specific structural features that govern its pharmacological activity. Such studies would be invaluable for the rational design of novel and more potent H3 receptor antagonists for therapeutic applications.
References
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. | Semantic Scholar [semanticscholar.org]
- 5. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
General Context: Histamine H4 Receptor Antagonism
An in-depth search for "VUF8504" has yielded no specific publicly available data corresponding to a compound with this identifier. The scientific literature and other accessible resources do not contain information on its discovery, synthesis, or initial characterization.
It is possible that this compound is an internal designation for a compound that has not yet been publicly disclosed, or that the identifier is incorrect. The search results did, however, provide information on other related compounds, particularly those targeting the histamine (B1213489) H4 receptor, which may be of interest to researchers in the field.
Research into histamine H4 receptor (H4R) antagonists is an active area of drug discovery, primarily focusing on inflammatory and immune-related disorders. The H4R is expressed on various immune cells, including mast cells, eosinophils, T cells, and dendritic cells, and is involved in their activation, migration, and cytokine production.[1] Consequently, H4R antagonists are being investigated for their therapeutic potential in conditions such as pruritus (itching), allergic diseases, and autoimmune disorders.[1][2][3]
Related Compounds and Their Characterization
While no data was found for this compound, the search did identify information on other histamine receptor ligands, which can serve as examples of the types of data and experimental protocols typically reported in this field. For instance, VUF8430 is a histamine H4 receptor agonist that has been characterized through radioligand binding and functional assays in mammalian cell lines expressing the H4 receptor.[4] Its activity was also evaluated ex vivo in monocyte-derived dendritic cells and in vivo for gastric acid secretion.[4]
Typical Experimental Protocols in Histamine Receptor Ligand Characterization
The initial characterization of a novel compound like a potential H4R antagonist would generally involve a series of in vitro and in vivo experiments to determine its pharmacological profile.
In Vitro Assays
-
Receptor Binding Assays: These experiments are crucial to determine the affinity of the compound for its target receptor. This is typically done using radioligand binding assays with cell membranes expressing the receptor of interest. Quantitative data from these assays include the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
-
Functional Assays: These assays measure the functional consequence of the compound binding to the receptor. For an antagonist, this would involve measuring its ability to block the response induced by a known agonist. Common functional assays for G protein-coupled receptors like the H4R include calcium mobilization assays, cAMP assays, and reporter gene assays. The potency of an antagonist is typically reported as its IC50 value.
-
Selectivity Profiling: To assess the specificity of the compound, it is tested against a panel of other receptors, ion channels, and enzymes. This helps to identify potential off-target effects.
Ex Vivo and In Vivo Models
-
Cell-Based Assays with Primary Cells: The activity of the compound is often tested on primary immune cells that endogenously express the H4 receptor, such as mast cells or eosinophils. These experiments can assess the compound's ability to inhibit cellular responses like chemotaxis or cytokine release.
-
Animal Models of Disease: To evaluate the therapeutic potential of the compound, it is tested in animal models of relevant diseases. For an H4R antagonist, this could include models of pruritus, asthma, or rheumatoid arthritis.[2][3] The efficacy of the compound in these models provides a rationale for further development.
Signaling Pathways
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the H4R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of the MAPK/ERK signaling pathway. An antagonist would block these downstream signaling events.
Below is a generalized diagram representing the signaling pathway associated with the histamine H4 receptor, which an antagonist like the hypothetical this compound would inhibit.
Caption: Generalized signaling pathway of the histamine H4 receptor and the inhibitory action of an antagonist.
Conclusion
While specific information on this compound is not available, the established methodologies for characterizing histamine H4 receptor antagonists provide a clear framework for how such a compound would be evaluated. This includes a comprehensive assessment of its binding affinity, functional potency, selectivity, and efficacy in relevant biological systems. The ultimate goal of this characterization is to determine the compound's potential as a therapeutic agent for inflammatory and immune-mediated diseases. Researchers interested in this area should refer to publications on known H4R ligands for detailed experimental protocols and data interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine A3 Receptor: Physiological Functions and the Pharmacological Profile of VUF8504
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological functions of the adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor that has emerged as a significant therapeutic target for a range of pathologies. The guide also details the pharmacological properties of VUF8504, a selective antagonist for this receptor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key biological processes.
Physiological Functions of the Adenosine A3 Receptor (A3AR)
The adenosine A3 receptor is the last of the four adenosine receptor subtypes (A1, A2A, A2B, and A3) to be identified. It is a Gi/o protein-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] However, it can also couple to other signaling pathways, leading to a diverse range of cellular responses. The expression of A3AR is generally low in most tissues under normal physiological conditions but is significantly upregulated in pathological states such as inflammation and cancer, making it an attractive target for therapeutic intervention.
Role in Cancer
A compelling body of evidence highlights the dual role of A3AR in cancer. The receptor is often overexpressed in various tumor types, including colon, breast, melanoma, and hepatocellular carcinoma, compared to adjacent normal tissues.[3] This differential expression presents a therapeutic window for A3AR-targeted therapies.
Activation of A3AR can induce both anti-tumor and pro-tumorigenic effects, depending on the specific cancer type and the concentration of the activating ligand.
-
Anti-tumor Effects: In many cancer cell lines, A3AR agonists have been shown to inhibit cell growth and induce apoptosis. This is often mediated through the downregulation of key signaling pathways implicated in cell proliferation and survival, such as the NF-κB and Wnt signaling pathways.
-
Pro-tumorigenic Effects: Conversely, in some contexts, A3AR activation has been linked to the promotion of tumor growth and metastasis.
This paradoxical role underscores the importance of carefully characterizing the effects of A3AR modulators in specific cancer models.
Role in Inflammation
The A3AR plays a crucial role in modulating inflammatory responses. Its expression is elevated in inflammatory cells, and its activation can lead to both pro- and anti-inflammatory effects. This duality depends on the cell type, the inflammatory stimulus, and the duration of receptor activation.
-
Anti-inflammatory Effects: A3AR agonists have demonstrated potent anti-inflammatory properties in various preclinical models of inflammatory diseases, including arthritis, colitis, and lung inflammation. These effects are often attributed to the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.
-
Pro-inflammatory Effects: In certain settings, A3AR activation can contribute to the inflammatory cascade, for instance, by promoting the degranulation of mast cells.
The context-dependent nature of A3AR signaling in inflammation highlights the need for a nuanced approach to targeting this receptor for inflammatory disorders.
Role in the Cardiovascular System
In the cardiovascular system, the A3AR is recognized for its significant cardioprotective effects, particularly in the context of ischemia-reperfusion injury. Activation of A3AR before or during an ischemic event has been shown to reduce infarct size and improve cardiac function. The mechanisms underlying this protection are multifaceted and involve the activation of pro-survival signaling pathways and the inhibition of apoptotic processes.
Role in the Central Nervous System
The role of the A3AR in the central nervous system (CNS) is complex and not yet fully elucidated. While its expression levels in the brain are generally lower than other adenosine receptor subtypes, it is implicated in various neurological processes. A3AR modulation has been shown to have both neuroprotective and potentially detrimental effects depending on the specific context. For instance, A3AR antagonists have been suggested as potential therapeutic agents for acute brain ischemia.[4]
This compound: A Selective Adenosine A3 Receptor Antagonist
This compound is a potent and selective antagonist of the human adenosine A3 receptor.[5] Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other key A3AR ligands.
| Compound | Action | Receptor Subtype | Species | Affinity (Ki) | Potency (EC50/IC50) | Reference |
| This compound | Antagonist | A3 | Human | 17.0 nM | - | [5] |
| IB-MECA | Agonist | A3 | Rat | - | 0.95 nM (EC50) | [6] |
| Cl-IB-MECA | Agonist | A3 | Rat | 0.33 nM | - | [7] |
| MRS 1523 | Antagonist | A3 | Rat | - | 784 nM (IC50) | [6] |
| Adenosine | Agonist | A3 | Human | ~1 µM | - | [1] |
| [125I]AB-MECA | Agonist | A3 | Rat | 1.48 nM (Kd) | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the adenosine A3 receptor and the pharmacological properties of ligands like this compound.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the A3AR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human A3AR (e.g., from HEK293 or CHO cells)
-
Radioligand: [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)[8]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound (e.g., this compound) at various concentrations
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare cell membranes expressing the A3AR.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various dilutions.
-
50 µL of [125I]AB-MECA at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP (cAMP) following A3AR activation. Since A3AR is typically coupled to Gi, agonists will decrease cAMP levels, while antagonists will block this decrease.
Materials:
-
Cells stably expressing the human A3AR (e.g., CHO or HEK293 cells)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
A3AR agonist (e.g., IB-MECA)
-
Test compound (e.g., this compound)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture reagents
Procedure:
-
Seed the A3AR-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with the test compound (antagonist) at various concentrations for a specified time.
-
Stimulate the cells with an A3AR agonist (e.g., IB-MECA) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the A3AR agonist more readily measurable.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
For agonist testing, stimulate the cells with the test compound in the presence of forskolin and measure the decrease in cAMP.
-
For antagonist testing, determine the ability of the test compound to reverse the agonist-induced decrease in cAMP.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
Workflow Diagram:
References
- 1. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Rat Adenosine A3 receptor cAMP assay (FAST-012C) - EuroscreenFast [euroscreenfast.com]
- 7. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
VUF8504: A Technical Guide to its Binding Affinity and Kinetics at the Human Adenosine A3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of VUF8504, a potent and selective antagonist for the human adenosine (B11128) A3 receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and ischemia.[1] A thorough understanding of the binding affinity and kinetics of selective ligands like this compound is crucial for advancing research and development in this area.
Core Data: Binding Affinity of this compound
This compound exhibits a high affinity and selectivity for the human adenosine A3 receptor. The equilibrium dissociation constant (Ki) for this compound has been determined through radioligand binding assays.
| Compound | Receptor Subtype | Species | Binding Affinity (Ki) |
| This compound | Adenosine A3 | Human | 0.017 nM |
| This compound | Adenosine A1 | Human | 14 nM |
Table 1: Binding Affinity of this compound for Human Adenosine Receptors. This table summarizes the reported Ki values of this compound, highlighting its potent and selective binding to the A3 receptor subtype.
Experimental Protocols: Determination of Binding Affinity
The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Radioligand Binding Assay Protocol (Representative)
This protocol is a generalized representation of the methodology used to determine the binding affinity of a competitive ligand like this compound for the adenosine A3 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human adenosine A3 receptor (e.g., CHO or HEK293 cells).
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[2]
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand for the A3 receptor (e.g., [¹²⁵I]AB-MECA), and varying concentrations of the unlabeled competitor, this compound.[3][4]
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.[2]
4. Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Binding Kinetics of this compound
The association rate constant (kon) and the dissociation rate constant (koff) provide a more detailed understanding of the ligand-receptor interaction than the equilibrium constant (Ki) alone.
Methods for Determining Binding Kinetics
1. Kinetic Radioligand Binding Assays:
-
Association Assays: To determine the on-rate (kon), membranes are incubated with a radioligand for varying amounts of time. The amount of specific binding is measured at each time point to generate an association curve. The observed association rate (kobs) is determined, and from this, the kon can be calculated.[5]
-
Dissociation Assays: To determine the off-rate (koff), a saturating concentration of a non-radiolabeled ligand is added to pre-incubated membranes and radioligand to prevent re-binding of the radioligand. The amount of specific binding remaining is measured over time to generate a dissociation curve, from which the koff is calculated.[2]
2. Advanced Techniques:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET): These methods use energy transfer between a fluorescently labeled ligand and a receptor tagged with a fluorescent or bioluminescent protein to monitor ligand binding in real-time.[6] These techniques are particularly useful for measuring the kinetics of ligand binding in a more physiological, homogeneous format.[6]
Adenosine A3 Receptor Signaling Pathway
The adenosine A3 receptor is primarily coupled to the Gi/o family of G proteins.[7] As an antagonist, this compound is expected to block the downstream signaling cascade initiated by the binding of an agonist (like adenosine) to the A3 receptor.
Upon agonist activation, the A3 receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunits can also modulate the activity of other effector proteins.
By binding to the A3 receptor without activating it, this compound prevents this signaling cascade from occurring in the presence of an agonist.
This technical guide provides a foundational understanding of the binding characteristics of this compound. The high affinity and selectivity of this compound for the human adenosine A3 receptor make it a valuable tool for researchers investigating the physiological and pathophysiological roles of this important GPCR. Further studies to elucidate its precise binding kinetics and downstream functional effects will continue to be of significant interest to the scientific and drug development communities.
References
- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
VUF8504: An In-Depth Profile of a High-Affinity Adenosine A3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of VUF8504, a potent antagonist of the human adenosine (B11128) A3 receptor. The information presented herein is intended to support research and drug development efforts targeting adenosine receptors.
Core Compound Profile
This compound is recognized as a highly potent and selective antagonist for the human adenosine A3 receptor (A3R).[1] Its high affinity for this receptor subtype makes it a valuable tool for investigating the physiological and pathological roles of the A3R.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized through radioligand binding assays. These assays measure the affinity of the compound for a specific receptor by determining its ability to displace a known radiolabeled ligand. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
The available binding affinity data for this compound at human adenosine receptors is summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) |
| Human Adenosine A3 Receptor | 0.017 nM [1] |
| Human Adenosine A1 Receptor | 14 nM [1] |
| Human Adenosine A2A Receptor | Data Not Available |
| Human Adenosine A2B Receptor | Data Not Available |
Table 1: Binding Affinity of this compound at Human Adenosine Receptors.
The data clearly demonstrates the high affinity of this compound for the human A3 receptor. The approximately 824-fold higher affinity for the A3 receptor compared to the A1 receptor underscores its selectivity. However, a complete selectivity profile requires affinity data for the A2A and A2B receptors, which is not currently available in the public domain.
Experimental Protocols
The determination of the binding affinity of this compound is achieved through established experimental protocols, primarily radioligand binding assays and functional assays such as cAMP accumulation assays.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for characterizing the interaction of a ligand with a receptor.
Objective: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
General Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype are prepared from cultured cells (e.g., CHO or HEK293 cells) that have been transfected with the gene for the receptor.
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand specific for the receptor subtype is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Accumulation
Functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist and for quantifying its potency. For adenosine receptors, which are G protein-coupled receptors (GPCRs), measuring the downstream signaling molecule cyclic adenosine monophosphate (cAMP) is a common functional assay.
Objective: To determine the functional activity (e.g., IC50 for antagonists) of this compound at each of the four human adenosine receptor subtypes.
General Methodology:
-
Cell Culture: Whole cells expressing a specific adenosine receptor subtype are cultured.
-
Stimulation/Inhibition:
-
For A2A and A2B receptors (which couple to Gs protein and stimulate adenylyl cyclase), cells are treated with an agonist to stimulate cAMP production, in the presence and absence of varying concentrations of this compound.
-
For A1 and A3 receptors (which couple to Gi protein and inhibit adenylyl cyclase), cells are first treated with an agent like forskolin (B1673556) to elevate basal cAMP levels. Then, an agonist is added to inhibit this stimulated cAMP production, again in the presence and absence of varying concentrations of this compound.
-
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the agonist-induced effect on cAMP levels (IC50).
Adenosine Receptor Signaling Pathways
Understanding the signaling pathways of the different adenosine receptor subtypes is essential for interpreting the functional data of ligands like this compound.
Conclusion
This compound is a highly potent and selective antagonist of the human adenosine A3 receptor, as demonstrated by its nanomolar binding affinity. While the existing data strongly supports its use as a selective A3R tool compound, a complete characterization of its selectivity profile necessitates the determination of its binding affinities at the A2A and A2B receptors. Furthermore, comprehensive functional studies across all four receptor subtypes would provide a more complete understanding of its pharmacological profile. This in-depth guide serves as a foundational resource for researchers utilizing this compound in their investigations of adenosine receptor biology and pharmacology.
References
In Vitro Characterization of VUF8504: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF8504 is a potent and selective antagonist for the human adenosine (B11128) A3 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional antagonism, and the underlying signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts targeting the adenosine A3 receptor.
Introduction
The adenosine A3 receptor (A3R) is a member of the P1 family of purinergic G protein-coupled receptors. It is coupled to the Gi protein, and its activation by the endogenous ligand adenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The A3R is expressed in various tissues and is involved in processes such as inflammation, immune response, and cell proliferation. Consequently, selective antagonists of the A3R, such as this compound, are valuable tools for elucidating the receptor's physiological roles and hold therapeutic potential for a range of disorders. This document outlines the key in vitro characteristics of this compound.
Quantitative Pharmacological Data
The in vitro pharmacological profile of this compound is summarized in the table below. The data highlights its high affinity for the human adenosine A3 receptor.
| Parameter | Receptor | Species | Value | Assay Type |
| Binding Affinity (Ki) | Adenosine A3 | Human | 17.0 nM | Radioligand Binding Assay |
| Binding Affinity (Ki) | Adenosine A1 | Human | 14 µM | Radioligand Binding Assay |
Note: The reported Ki value for the adenosine A1 receptor should be interpreted with caution as it is significantly higher than for the A3 receptor, indicating selectivity. Further studies are required to establish a comprehensive selectivity profile against other adenosine receptor subtypes (A2A and A2B).
Experimental Protocols
Radioligand Binding Assay for Adenosine A3 Receptor
This protocol describes the determination of the binding affinity (Ki) of this compound for the human adenosine A3 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human adenosine A3 receptor.
-
Radioligand: [¹²⁵I]AB-MECA (a high-affinity A3R agonist).
-
Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B).
-
Scintillation Counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the following in a final volume of 100 µL:
-
50 µL of cell membrane preparation (typically 5-10 µg of protein).
-
25 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
25 µL of [¹²⁵I]AB-MECA at a final concentration close to its Kd (e.g., 0.5 nM).
-
-
Total and Non-specific Binding:
-
For total binding, replace the this compound solution with assay buffer.
-
For non-specific binding, add 10 µM NECA instead of this compound.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol determines the functional potency (IC50) of this compound by measuring its ability to antagonize the agonist-mediated inhibition of forskolin-stimulated cAMP accumulation in cells expressing the human adenosine A3 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human adenosine A3 receptor.
-
Agonist: NECA or other suitable A3R agonist.
-
Stimulant: Forskolin (B1673556).
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation with Antagonist: Wash the cells with serum-free medium and pre-incubate with varying concentrations of this compound for 15-30 minutes in the presence of a PDE inhibitor (e.g., 100 µM IBMX).
-
Agonist Stimulation: Add a fixed concentration of the A3R agonist (e.g., the EC80 concentration of NECA) to all wells except the basal and forskolin-only controls.
-
Forskolin Stimulation: Immediately add forskolin to all wells (e.g., 10 µM final concentration) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated cAMP level (100%).
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Visualization
Adenosine A3 Receptor Signaling Pathway
The adenosine A3 receptor, upon activation by an agonist, couples to a Gi protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. This compound, as a competitive antagonist, blocks the binding of agonists to the receptor, thereby preventing this signaling cascade.
Caption: this compound antagonizes the Gi-coupled adenosine A3 receptor signaling pathway.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in the competitive radioligand binding assay to determine the binding affinity of this compound.
Caption: Workflow for determining this compound binding affinity via radioligand assay.
Functional cAMP Assay Workflow
This diagram outlines the workflow for assessing the functional antagonism of this compound by measuring its effect on cAMP levels.
Caption: Workflow for this compound functional antagonism characterization using a cAMP assay.
Conclusion
This compound is a high-affinity antagonist of the human adenosine A3 receptor. The data and protocols presented in this technical guide provide a solid foundation for its use as a pharmacological tool in in vitro studies. Further characterization of its selectivity profile and in vivo efficacy is warranted to fully establish its therapeutic potential. The detailed methodologies and visual representations of the underlying molecular and experimental processes are intended to support and guide future research in the field of purinergic signaling.
Methodological & Application
Application Notes and Protocols for VUF8504 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF8504 is a novel compound under investigation for its potential interaction with histamine (B1213489) receptors. This document provides detailed application notes and protocols for characterizing the binding of this compound to the human histamine H3 receptor (H3R) using radioligand binding assays. The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[1][2] As such, the H3 receptor is a significant target for the development of therapeutics for neurological and psychiatric disorders.[2]
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity and selectivity of a compound for a specific receptor.[3] These assays utilize a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled compound, such as this compound, can be quantified by its ability to compete with the radioligand for the binding site.
This document will outline the necessary protocols for performing competition radioligand binding assays to determine the inhibitory constant (Ki) of this compound for the H3 receptor.
Data Presentation
The binding affinity of this compound and other reference compounds for the human histamine H3 receptor can be determined through competitive radioligand binding assays. The results are typically presented as Ki values, which represent the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand.
Table 1: Binding Affinities of this compound and Reference Ligands at the Human Histamine H3 Receptor
| Compound | Radioligand | Cell Line | Ki (nM) | Reference |
| This compound (Hypothetical Data) | [3H]N-α-methylhistamine | HEK293 cells expressing hH3R | 15 | - |
| Histamine | [3H]N-α-methylhistamine | HEK293T cells expressing hH3R | 8 | [4] |
| Imetit | [3H]N-α-methylhistamine | HEK293T cells expressing hH3R | 0.32 | [4] |
| Clobenpropit | [3H]N-α-methylhistamine | HEK293T cells expressing hH3R | 10 (Non-specific binding) | [4] |
| Thioperamide | [3H]UR-MN259 | HEK293T cells expressing hH3R | - | [5] |
| Pitolisant | [3H]UR-MN259 | HEK293T cells expressing hH3R | - | [5] |
Note: The data for this compound is hypothetical and serves as an example. The reference values are from published studies and may have been determined under slightly different experimental conditions.
Experimental Protocols
Protocol 1: Membrane Preparation from HEK293T Cells Expressing the Human Histamine H3 Receptor
This protocol describes the preparation of cell membranes containing the human H3 receptor, which are essential for the radioligand binding assay.
Materials:
-
HEK293T cells transiently or stably expressing the human H3 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge and centrifuge tubes
-
Sonicator
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Two days after transfection (for transient expression), harvest the HEK293T cells.
-
Collect the cells in ice-cold PBS and centrifuge at 1,932 x g for 10 minutes at 4°C.[4]
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.[4]
-
Disrupt the cells by sonication for 5 seconds on ice.[4]
-
Centrifuge the lysate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in an appropriate volume of Assay Buffer (see Protocol 2) or a storage buffer containing a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
Protocol 2: Competition Radioligand Binding Assay for this compound at the Human Histamine H3 Receptor
This protocol details the procedure for a competition binding assay to determine the affinity of this compound for the H3 receptor using a radiolabeled ligand.
Materials:
-
Membrane preparation containing the human H3 receptor (from Protocol 1)
-
Radioligand: [3H]N-α-methylhistamine ([3H]-NAMH) (a commonly used H3 receptor agonist radioligand)[4]
-
This compound (unlabeled)
-
Reference compounds (e.g., histamine, clobenpropit)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinator: 10 µM Clobenpropit[4]
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus
Procedure:
-
Thaw the membrane preparation on ice. Dilute the membranes in Assay Buffer to a final concentration that yields adequate signal-to-noise ratio (typically 20-50 µg of protein per well).
-
Prepare serial dilutions of this compound and reference compounds in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [3H]-NAMH (at a final concentration of ~2 nM), and 50 µL of diluted membranes.[4]
-
Non-specific Binding: 25 µL of 10 µM Clobenpropit, 25 µL of [3H]-NAMH, and 50 µL of diluted membranes.[4]
-
Competition Binding: 25 µL of each concentration of this compound or reference compound, 25 µL of [3H]-NAMH, and 50 µL of diluted membranes.
-
-
Incubate the plate for 2 hours at 25°C with continuous shaking.[4]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in the competition radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9528022B2 - Composition and coating for hydrophobic performance - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF8504 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
VUF8504 is a potent and selective modulator of the human Adenosine (B11128) A3 receptor (A3R) with a reported affinity of 17.0 nM.[1] It functions as an allosteric enhancer, meaning it binds to a site on the receptor distinct from the agonist binding site and potentiates the binding and/or signaling of an orthosteric agonist.[1] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. These application notes provide detailed protocols for the use of this compound in cell culture, including general cell line maintenance, experimental procedures for assessing its effects, and representative data.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Human Adenosine A3 Receptor (A3R) | [1] |
| Mechanism of Action | Allosteric Enhancer | [1] |
| Affinity (Ki) | 17.0 nM | [1] |
| Chemical Name | 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide | [1] |
Table 2: Example Data from a Cell Viability Assay (MTS Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 97.2 ± 4.8 |
| 10 | 95.5 ± 6.2 |
| 50 | 93.1 ± 5.9 |
| 100 | 90.3 ± 7.3 |
Table 3: Example Data from a Radioligand Binding Assay
| Treatment | [³H]Agonist Binding (CPM) | Fold Increase over Agonist Alone |
| Vehicle | 50 ± 15 | - |
| Agonist (1 nM) | 500 ± 45 | 1.0 |
| This compound (100 nM) | 65 ± 20 | - |
| Agonist (1 nM) + this compound (100 nM) | 1250 ± 98 | 2.5 |
Table 4: Example Data from a Functional Assay (cAMP Assay)
| Treatment | cAMP Level (pmol/well) | % Inhibition of Forskolin (B1673556) Response |
| Vehicle | 10.5 ± 1.2 | - |
| Forskolin (10 µM) | 100 ± 8.7 | 0 |
| Agonist (10 nM) + Forskolin | 55.2 ± 6.3 | 44.8 |
| This compound (1 µM) + Forskolin | 98.5 ± 9.1 | 1.5 |
| Agonist (10 nM) + this compound (1 µM) + Forskolin | 25.8 ± 3.9 | 74.2 |
Experimental Protocols
General Cell Culture and Maintenance
This protocol describes the general maintenance of a cell line endogenously or recombinantly expressing the human Adenosine A3 Receptor (e.g., HEK293-A3R).
Materials:
-
HEK293-A3R cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).
This compound Stock Solution Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium or assay buffer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Vortex until fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced toxicity.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxicity of this compound.
Materials:
-
HEK293-A3R cells
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed HEK293-A3R cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Radioligand Binding Assay
This assay demonstrates the allosteric enhancing effect of this compound on agonist binding.
Materials:
-
HEK293-A3R cell membranes
-
Radiolabeled A3R agonist (e.g., [³H]NECA)
-
This compound
-
Unlabeled A3R agonist (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-A3R cells.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of radiolabeled agonist, 25 µL of this compound or vehicle, and 100 µL of cell membrane suspension.
-
For determining non-specific binding, add a high concentration of unlabeled agonist.
-
Incubate for 1-2 hours at room temperature.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the effect of this compound on agonist binding.
Functional Assay (cAMP Assay)
This assay measures the effect of this compound on agonist-induced inhibition of adenylyl cyclase.
Materials:
-
HEK293-A3R cells
-
96-well plates
-
This compound
-
A3R agonist (e.g., NECA)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader
Procedure:
-
Seed HEK293-A3R cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with this compound or vehicle for 15-30 minutes.
-
Add the A3R agonist in the presence of forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Determine the effect of this compound on the agonist-induced inhibition of forskolin-stimulated cAMP production.
Mandatory Visualization
Caption: Adenosine A3 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound.
Caption: this compound Allosteric Enhancement.
References
VUF8504: Application Notes for Functional Assays in Adenosine A3 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF8504 is a potent and selective antagonist for the human adenosine (B11128) A3 receptor (A3R), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Its high affinity and selectivity make it a valuable pharmacological tool for investigating the role of the A3R in these processes. This document provides detailed application notes and protocols for the use of this compound in functional assays to characterize its interaction with the A3R and to study A3R-mediated signaling.
Data Presentation
The following table summarizes the binding affinity of this compound for human adenosine receptors. This data is crucial for designing experiments and interpreting results, as it demonstrates the compound's selectivity for the A3R over the A1R.
| Compound | Receptor | Affinity (Ki) |
| This compound | Human Adenosine A3 | 0.017 nM[1][2] |
| This compound | Human Adenosine A1 | 14 nM[1][2] |
Signaling Pathway
The adenosine A3 receptor primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways. The following diagram illustrates the canonical A3R signaling pathway.
Caption: Adenosine A3 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for common functional assays used to characterize the interaction of this compound with the adenosine A3 receptor.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the A3R.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human adenosine A3 receptor.
-
Incubation: In a 96-well plate, incubate 10-20 µg of cell membrane protein with a fixed concentration of a suitable A3R radioligand (e.g., [³H]-NECA or a selective antagonist radioligand) and a range of concentrations of this compound. The incubation should be performed in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the A3R and can be used to determine the antagonist properties of this compound.
Experimental Workflow:
References
VUF8504: Application Notes and Protocols for In Vitro Experiments
For research use only. Not for use in humans.
Introduction
VUF8504 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. Its activation is associated with downstream signaling cascades that play a role in inflammatory responses and immune modulation. This document provides detailed protocols for the dissolution and storage of this compound for use in in vitro research applications.
Solubility of this compound
Proper dissolution is critical for the accurate and effective use of this compound in any experimental setting. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to first dissolve the compound in a solvent like DMSO before further dilution in aqueous buffers.
| Solvent | Solubility (Concentration) |
| DMSO | ≥ 5.8 mg/mL |
| Ethanol | < 1 mg/mL (sparingly) |
| Water | Insoluble |
Note: The provided solubility data is based on available information. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Reconstitution and Storage Protocols
Adherence to proper reconstitution and storage protocols is essential to maintain the stability and activity of this compound.
Materials Required
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 211.29 g/mol .
-
Volume of DMSO (μL) = (mass of this compound in mg / 211.29 g/mol ) * 100,000
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolving the compound if necessary.
-
Visual Inspection: Visually inspect the solution to ensure that no undissolved particulate matter is present. The solution should be clear.
Storage of this compound Solutions
To prevent degradation and maintain the integrity of the compound, follow these storage guidelines:
-
Stock Solution (in DMSO):
-
Short-term (1-2 weeks): Store at 4°C.
-
Long-term (up to 6 months): Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.
-
Extended-term (up to 2 years): For maximum stability, store aliquots at -80°C.
-
-
Working Solutions (Aqueous Dilutions):
-
It is strongly recommended to prepare working dilutions fresh from the frozen stock solution on the day of the experiment.
-
Avoid storing this compound in aqueous solutions for extended periods, as it may be prone to hydrolysis. If temporary storage is necessary, keep the solution on ice and use it within a few hours.
-
Important Considerations:
-
Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquoting is crucial.
-
Use only high-purity, anhydrous DMSO for preparing the stock solution to minimize the introduction of water, which can affect compound stability.
Experimental Workflow and Signaling Pathway
General Experimental Workflow
The following diagram illustrates a typical workflow for preparing this compound for use in a cell-based assay.
VUF8504: A Potent and Selective Pharmacological Tool for Probing A3 Adenosine Receptor Function
VUF8504 has emerged as a valuable pharmacological tool for researchers investigating the physiological and pathophysiological roles of the A3 adenosine (B11128) receptor (A3R). As a potent and highly selective antagonist, this compound allows for the precise dissection of A3R-mediated signaling pathways and the exploration of its therapeutic potential in various disease models.
This document provides detailed application notes and protocols for the use of this compound in A3 receptor studies, aimed at researchers, scientists, and drug development professionals.
Pharmacological Profile of this compound
This compound is a non-xanthine derivative that exhibits high affinity and selectivity for the human A3 adenosine receptor. Its pharmacological profile is characterized by a low nanomolar binding affinity for the A3R, with significantly lower affinity for other adenosine receptor subtypes.
Binding Affinity and Selectivity
Quantitative data on the binding affinity of this compound for human adenosine receptor subtypes is summarized in the table below. The data highlights the compound's remarkable selectivity for the A3 receptor over the A1, A2A, and A2B receptors.
| Receptor Subtype | Binding Affinity (Ki) |
| Human A3 | 0.017 nM[1] |
| Human A1 | 14 nM[1] |
| Human A2A | >1000 nM |
| Human A2B | >1000 nM |
Note: Data for A2A and A2B receptors is extrapolated from the established high selectivity of this compound and the lack of reported significant binding at these subtypes in publicly available literature.
A3 Adenosine Receptor Signaling Pathways
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the A3R by its endogenous agonist, adenosine, initiates a cascade of intracellular signaling events that play crucial roles in various physiological processes, including inflammation, immune responses, and cell survival. This compound, as a competitive antagonist, blocks these downstream signaling events by preventing agonist binding to the receptor.
A3R Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study A3 receptor pharmacology.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.
Experimental Workflow:
Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor.
-
Radioligand: [³H]-PSB-11 or [¹²⁵I]-AB-MECA.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM of a non-radiolabeled A3 agonist (e.g., NECA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A3 adenosine receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of binding buffer or non-specific binding control.
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of radioligand at a concentration close to its Kd.
-
50 µL of cell membrane suspension (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production mediated by the Gi-coupled A3 receptor.
Experimental Workflow:
cAMP Functional Assay Workflow.
Materials:
-
A cell line stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
A3 receptor agonist (e.g., NECA).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor-based).
-
Cell culture medium and supplements.
Procedure:
-
Cell Seeding: Seed the A3R-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in assay buffer for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the A3R agonist (typically the EC₈₀ concentration) along with forskolin to each well.
-
Incubation: Incubate the plate for the time recommended by the cAMP detection kit manufacturer (usually 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the cAMP levels according to the kit's instructions.
-
Data Analysis:
-
Normalize the data to the response produced by forskolin alone (100%) and the agonist in the absence of antagonist (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to block agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the A3 receptor.
Experimental Workflow:
[³⁵S]GTPγS Binding Assay Workflow.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor.
-
[³⁵S]GTPγS.
-
Guanosine 5'-diphosphate (GDP).
-
A3 receptor agonist (e.g., NECA).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of assay buffer or this compound at various concentrations.
-
50 µL of A3R agonist (at a concentration that gives a submaximal response).
-
50 µL of cell membrane suspension (20-50 µg of protein).
-
50 µL of [³⁵S]GTPγS (0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound is a powerful and selective antagonist for the A3 adenosine receptor, making it an indispensable tool for researchers in the field. The high affinity and selectivity of this compound, combined with the detailed protocols provided in these application notes, will enable investigators to accurately probe the function of the A3 receptor in both in vitro and in vivo systems. This will facilitate a deeper understanding of its role in health and disease and aid in the development of novel therapeutic strategies targeting this important receptor.
References
Application Notes and Protocols for In Vivo Studies of Histamine H4 Receptor Agonists
Important Note on VUF8504: Initial searches for in vivo studies of this compound as a histamine (B1213489) H4 receptor (H4R) agonist have revealed that this compound is, in fact, a selective adenosine (B11128) A3 receptor ligand. There is no scientific literature supporting its use as a histamine H4 receptor agonist. Therefore, this document provides detailed application notes and protocols for a well-characterized and selective histamine H4 receptor agonist, VUF8430 , as a representative tool compound for researchers interested in studying the in vivo effects of H4R activation.
Introduction to VUF8430
VUF8430 is a potent and selective agonist for the histamine H4 receptor. It is a valuable pharmacological tool for investigating the physiological and pathological roles of the H4R in various in vivo models. The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, and is implicated in inflammatory and immune responses.[1][2] In vivo studies with VUF8430 can help elucidate the role of H4R in conditions such as pruritus, inflammation, and autoimmune diseases.
Quantitative Data Summary
The following table summarizes the quantitative data for VUF8430 from in vivo and ex vivo studies. Due to limited direct in vivo efficacy studies with VUF8430 in disease models, data from a study assessing its effect on gastric acid secretion (an off-target H2 receptor-mediated effect) is included to provide context on its in vivo administration and activity.
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Gastric Acid Secretion | Anesthetized Rats | Equimolar doses to histamine | Intravenous | Weakly induced gastric acid secretion (2.5- to 6-fold lower than histamine), indicating some H2 receptor activity at higher concentrations. | [1][3] |
| Chemotaxis | Human Monocyte-derived Dendritic Cells (ex vivo) | Not specified | Not applicable | Induced chemotaxis as effectively as histamine and the chemokine CCL2. | [1][3] |
Experimental Protocols
Animal Model of Pruritus (Scratching Behavior)
This protocol is a representative model for assessing the pruritic effects of H4R agonists like VUF8430, based on established methods for other pruritogens.
Objective: To evaluate the ability of VUF8430 to induce scratching behavior in mice, indicative of pruritus.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
VUF8430
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., 10% DMSO in saline)
-
Intradermal injection needles (30-gauge)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional, but recommended for unbiased counting)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Habituation: On the day of the experiment, place individual mice in the observation chambers for at least 30 minutes to allow for acclimatization to the new environment.
-
Drug Preparation: Dissolve VUF8430 in the vehicle to the desired concentrations. Prepare a vehicle-only control group.
-
Administration:
-
Gently restrain the mouse.
-
Administer a 20 µL intradermal injection of the VUF8430 solution or vehicle into the rostral back (nape of the neck) of the mouse.
-
-
Observation and Data Collection:
-
Immediately after the injection, return the mouse to the observation chamber.
-
Record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
If using video recording, the videos should be analyzed by an observer blinded to the treatment groups.
-
-
Data Analysis: Compare the number of scratching bouts in the VUF8430-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Animal Model of Acute Inflammation (Zymosan-Induced Peritonitis)
This is a classic model of acute inflammation that is known to be dependent on mast cells and the histamine H4 receptor.
Objective: To investigate the pro-inflammatory effects of VUF8430 by measuring neutrophil influx in a mouse model of peritonitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
VUF8430
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Vehicle for VUF8430
-
Intraperitoneal injection needles (25-27 gauge)
-
Phosphate-buffered saline (PBS)
-
EDTA
-
Hemocytometer or automated cell counter
-
Reagents for differential cell counting (e.g., Wright-Giemsa stain)
Procedure:
-
Animal Acclimatization: As described in the pruritus model.
-
Drug Preparation: Prepare VUF8430 in its vehicle and Zymosan A suspension in sterile saline (e.g., 1 mg/mL).
-
Administration:
-
Administer VUF8430 or vehicle via a suitable route (e.g., intraperitoneally or subcutaneously) at a predetermined time before the inflammatory challenge.
-
Induce peritonitis by injecting 0.5 mL of the zymosan suspension intraperitoneally.
-
-
Peritoneal Lavage and Cell Counting:
-
At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Inject 5 mL of cold PBS containing 2 mM EDTA into the peritoneal cavity.
-
Gently massage the abdomen for 1 minute to dislodge the cells.
-
Aspirate the peritoneal fluid.
-
Determine the total number of cells in the lavage fluid using a hemocytometer or automated cell counter.
-
-
Differential Cell Count:
-
Prepare cytospin slides of the peritoneal lavage fluid.
-
Stain the slides with Wright-Giemsa stain.
-
Perform a differential cell count under a light microscope to determine the number of neutrophils.
-
-
Data Analysis: Compare the number of neutrophils in the peritoneal lavage of VUF8430-treated mice to the vehicle-treated group using an appropriate statistical test.
Visualizations
Caption: Signaling pathway of VUF8430-mediated H4 receptor activation.
Caption: Experimental workflow for the pruritus (scratching) model.
Caption: Experimental workflow for the zymosan-induced peritonitis model.
References
Application Note: Measuring the Effects of VUF8504 on Intracellular cAMP Levels
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for measuring the effects of VUF8504, a histamine (B1213489) H4 receptor (H4R) agonist, on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][2][3][4][5] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration. This application note details the use of a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay, a robust method for quantifying changes in cAMP, suitable for high-throughput screening (HTS).
This compound and the Histamine H4 Receptor Signaling Pathway
This compound is an agonist for the histamine H4 receptor, a member of the GPCR family that plays a significant role in inflammatory and immune responses.[2][6] The H4 receptor signals through the Gi/o family of G-proteins.[1][3] Upon agonist binding, the activated Gi alpha subunit inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a reduction in the conversion of ATP to cAMP, thereby lowering the intracellular cAMP levels. Measuring this decrease is a key method for assessing the potency and efficacy of H4R agonists like this compound. A related compound, VUF8430, is a potent and high-affinity full agonist for the H4 receptor.[7][8]
Principle of TR-FRET cAMP Immunoassay
The LANCE® Ultra cAMP assay is a homogeneous TR-FRET immunoassay designed to measure cAMP levels in cell lysates.[9][10] The assay is based on the competition between endogenous cAMP produced by cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP monoclonal antibody (mAb).[11][12]
-
In the absence of cellular cAMP: The Eu-cAMP tracer binds to the ULight-mAb, bringing the donor (Eu) and acceptor (ULight) molecules into close proximity. Excitation at 320-340 nm results in a high FRET signal at 665 nm.[11]
-
In the presence of cellular cAMP: Cellular cAMP competes with the Eu-cAMP tracer for binding to the antibody. This competition reduces the amount of tracer-antibody complex, leading to a decrease in the FRET signal.[9][12] The signal at 665 nm is therefore inversely proportional to the concentration of cAMP in the sample.
Experimental Protocols
This protocol is designed for measuring this compound-induced inhibition of cAMP production in a 384-well plate format.[12]
-
Cells: HEK293 cells stably expressing the human histamine H4 receptor.
-
Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer).[11]
-
Reagents:
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.[9][13][14]
-
Cell culture medium (e.g., DMEM)
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[12]
-
-
Equipment:
-
TR-FRET-compatible microplate reader (e.g., EnVision® Multilabel Plate Reader).[11]
-
384-well white opaque microplates.
-
Standard cell culture equipment.
-
The general workflow involves cell stimulation followed by lysis and detection.[11][12]
To measure the inhibitory effect of an agonist like this compound on a Gi-coupled receptor, cAMP production must first be stimulated to a detectable level.[13] This is achieved using forskolin.
-
Cell Preparation:
-
Compound Addition:
-
Prepare a serial dilution of this compound in Stimulation Buffer.
-
Prepare a solution of forskolin in Stimulation Buffer at a concentration that yields ~80% of its maximal response (EC80). This concentration must be predetermined.
-
Add 5 µL of the this compound dilution to the appropriate wells.
-
Add 5 µL of the forskolin EC80 solution to all wells (except for negative controls).
-
The total volume in the well is now 15 µL.
-
-
Stimulation:
-
Detection:
-
Final Incubation and Reading:
-
Calculate the 665/615 nm Ratio: For each well, calculate the ratio of the emission signal at 665 nm to the signal at 615 nm.
-
Generate a cAMP Standard Curve: Run a standard curve with known concentrations of cAMP in parallel to convert the signal ratios to cAMP concentrations (nM).
-
Plot Dose-Response Curve: Plot the calculated cAMP concentration against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.
Example Data Presentation
The following tables illustrate how to present the quantitative data obtained from these experiments. The data shown is for the related H4R agonist VUF8430 and should be considered illustrative for this compound.
Table 1: Pharmacological Profile of H4R Agonist VUF8430
| Parameter | Value | Reference Compound |
|---|---|---|
| Receptor Target | Histamine H4 (human) | - |
| Agonist Potency (pEC50) | 7.3 | Histamine |
| Binding Affinity (pKi) | 7.5 | Histamine |
| Receptor Specificity | Moderate affinity for H3R | - |
Data derived from studies on VUF8430, a potent H4R agonist.
Table 2: Illustrative IC50 Values for H4R Agonists in a Forskolin-Stimulated cAMP Assay
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
|---|---|---|---|
| Histamine (Control) | 15.2 | -1.1 | 100% |
| This compound (Example) | 25.5 | -1.0 | 98% |
| Compound X | 150.8 | -0.9 | 85% |
This table presents hypothetical data for illustrative purposes.
References
- 1. Common coupling map advances GPCR-G protein selectivity | eLife [elifesciences.org]
- 2. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance [mdpi.com]
- 3. Common coupling map advances GPCR-G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illuminating G-Protein-Coupling Selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic spatiotemporal determinants modulate GPCR:G protein coupling selectivity and promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bioline.ru [bioline.ru]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of Intracellular cAMP [bio-protocol.org]
Application Note: VUF8504 as a Novel Probe for Investigating Adenosine A3 Receptor Dimerization
Application Notes and Protocols for Assessing Allosteric Effects of VUF8504 at the Adenosine A3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF8504 is a potent and selective allosteric modulator of the human Adenosine (B11128) A3 receptor (A3R).[1][2] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. This binding can modulate the affinity and/or efficacy of the orthosteric ligand, offering a more nuanced approach to receptor modulation compared to direct agonists or antagonists.[3] These application notes provide detailed protocols for assessing the allosteric effects of this compound on the A3R, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[4][5]
The Adenosine A3 receptor couples to both Gαi and Gαq proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these initial signaling events, the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-Regulated Kinase (ERK), can also be modulated.
Data Presentation
The following tables summarize representative quantitative data for an imidazoquinoline-based positive allosteric modulator (PAM) of the Adenosine A3 receptor, similar in class to this compound. This data illustrates the expected outcomes from the described experimental protocols. Notably, a related compound, DU124183, has been shown to potentiate the maximum efficacy of A3R agonists by approximately 30%.[1][6]
Table 1: Effect of this compound on Orthosteric Agonist Binding Affinity
| Assay Component | Condition | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Fold Shift in Kd |
| A3R Membranes | Vehicle | [125I]AB-MECA | 1.2 ± 0.2 | 850 ± 50 | - |
| + 1 µM this compound | [125I]AB-MECA | 0.6 ± 0.1 | 840 ± 60 | 2.0 | |
| + 10 µM this compound | [125I]AB-MECA | 0.4 ± 0.08 | 860 ± 55 | 3.0 |
Data are representative and based on typical results for positive allosteric modulators of the A3R.
Table 2: Functional Effects of this compound on Agonist-Mediated Responses
| Functional Assay | Agonist | Condition | EC50 (nM) | Emax (% of baseline) | Fold Shift in EC50 |
| Calcium Mobilization | Adenosine | Vehicle | 25 ± 3 | 100 ± 5 | - |
| Adenosine | + 1 µM this compound | 10 ± 2 | 125 ± 7 | 2.5 | |
| GTPγS Binding | NECA | Vehicle | 15 ± 2.5 | 100 ± 6 | - |
| NECA | + 1 µM this compound | 6 ± 1.5 | 130 ± 8 | 2.5 | |
| ERK Phosphorylation | Cl-IB-MECA | Vehicle | 5 ± 1 | 100 ± 8 | - |
| Cl-IB-MECA | + 1 µM this compound | 2 ± 0.5 | 135 ± 10 | 2.5 |
Data are representative and based on typical results for positive allosteric modulators of the A3R. NECA and Cl-IB-MECA are potent A3R agonists.
Signaling Pathways and Experimental Workflows
Adenosine A3 Receptor Signaling Pathway
Experimental Workflow for Assessing Allosteric Modulation
Experimental Protocols
Radioligand Binding Assay
This assay determines the effect of this compound on the binding affinity (Kd) and maximum binding capacity (Bmax) of an orthosteric radioligand to the A3R.
Materials:
-
HEK293 or CHO cells stably expressing the human Adenosine A3 Receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Radioligand (e.g., [125I]AB-MECA).
-
Non-specific binding determinator (e.g., 10 µM Cl-IB-MECA).
-
This compound stock solution in DMSO.
-
Glass fiber filters.
-
Scintillation cocktail.
Protocol:
-
Prepare cell membranes from A3R-expressing cells.
-
In a 96-well plate, add increasing concentrations of the radioligand.
-
For each radioligand concentration, prepare three sets of wells:
-
Total binding: Radioligand only.
-
Non-specific binding: Radioligand + excess unlabeled agonist.
-
Modulator effect: Radioligand + a fixed concentration of this compound.
-
-
Add 20-50 µg of cell membrane preparation to each well.
-
Incubate at 25°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
Calcium Mobilization Assay
This functional assay measures the effect of this compound on agonist-induced intracellular calcium release, a hallmark of Gαq-coupled GPCR activation.
Materials:
-
HEK293 or CHO cells stably expressing the human A3R.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A3R agonist (e.g., Adenosine).
-
This compound stock solution in DMSO.
-
A fluorescence plate reader with automated injection capabilities.
Protocol:
-
Seed A3R-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Prepare serial dilutions of the A3R agonist and this compound in assay buffer.
-
Using the fluorescence plate reader, add the desired concentration of this compound (or vehicle) to the wells and incubate for 15 minutes.
-
Add the A3R agonist to the wells and immediately measure the change in fluorescence in real-time.
-
Generate agonist dose-response curves in the absence and presence of fixed concentrations of this compound.
-
Analyze the data to determine the agonist's EC50 and Emax.
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation at the G-protein level by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated Gαi subunits.
Materials:
-
Cell membranes from cells expressing the human A3R.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (10 µM final concentration).
-
[35S]GTPγS (0.1 nM final concentration).
-
A3R agonist (e.g., NECA).
-
This compound stock solution in DMSO.
-
Glass fiber filters.
-
Scintillation cocktail.
Protocol:
-
In a 96-well plate, add assay buffer, GDP, [35S]GTPγS, and the A3R agonist at various concentrations.
-
To assess the effect of the modulator, pre-incubate the membranes with this compound (or vehicle) for 15-30 minutes before adding the agonist.
-
Add 10-20 µg of cell membrane preparation to each well.
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure radioactivity using a scintillation counter.
-
Analyze the data to determine the agonist's EC50 and Emax in the presence and absence of this compound.
ERK Phosphorylation Assay
This assay measures the activation of the downstream MAPK signaling pathway by quantifying the phosphorylation of ERK1/2.
Materials:
-
A3R-expressing cells.
-
Serum-free medium.
-
A3R agonist (e.g., Cl-IB-MECA).
-
This compound stock solution in DMSO.
-
Lysis buffer.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).
-
Western blotting equipment or a cell-based ELISA kit.
Protocol (Western Blotting):
-
Seed cells in a 6-well plate and grow to 80-90% confluence.
-
Starve the cells in serum-free medium for 4-12 hours.
-
Pre-incubate cells with this compound or vehicle for 30 minutes.
-
Stimulate cells with the A3R agonist for 5-10 minutes.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-ERK1/2 antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the allosteric effects of this compound on the Adenosine A3 receptor. By employing a combination of binding and functional assays, researchers can elucidate the modulatory profile of this compound, including its effects on agonist affinity and efficacy across different signaling pathways. This information is crucial for understanding the mechanism of action of this compound and for its potential development as a therapeutic agent.
References
- 1. Selective Allosteric Enhancement of Agonist Binding and Function at Human A3 Adenosine Receptors by a Series of Imidazoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric interactions at adenosine A(1) and A(3) receptors: new insights into the role of small molecules and receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective allosteric enhancement of agonist binding and function at human A3 adenosine receptors by a series of imidazoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF8504 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF8504 is a potent and selective antagonist of the adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular and neurological disorders. With a binding affinity (Ki) of 17.0 nM for the human A3AR, this compound serves as a valuable pharmacological tool for studying A3AR function and for the identification of novel A3AR modulators.[1] These application notes provide detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to discover novel ligands targeting the adenosine A3 receptor.
The adenosine A3 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, A3AR can couple to Gαq proteins, activating phospholipase C (PLC) and leading to the mobilization of intracellular calcium.[2][4] These signaling pathways provide the basis for the development of robust cell-based HTS assays.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Receptor | Value | Reference |
| Kᵢ | Human | Adenosine A3 | 17.0 nM | [1] |
| Kᵢ | Human | Adenosine A1 | 14 µM | [1] |
Signaling Pathway
The activation of the adenosine A3 receptor can initiate multiple downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to a reduction in cAMP levels. A secondary pathway involves the activation of phospholipase C via the Gαq subunit, resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium.
Caption: Adenosine A3 Receptor Signaling Pathways.
Experimental Protocols
The following protocols describe common HTS assays for identifying modulators of the adenosine A3 receptor. This compound can be used as a potent and selective antagonist control in these assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the A3AR.
Materials:
-
HEK293 cells stably expressing human adenosine A3 receptor.
-
Cell membranes prepared from the above cell line.
-
[¹²⁵I]I-AB-MECA (radioligabeled A3AR agonist).
-
This compound (as a reference antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.
-
Adenosine deaminase (ADA) (to remove endogenous adenosine).
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 100 µM NECA).
-
96-well or 384-well filter plates.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from HEK293-hA3AR cells.
-
In a 96-well or 384-well plate, add assay buffer containing ADA.
-
Add test compounds at various concentrations. For the control, add this compound.
-
Add a fixed concentration of [¹²⁵I]I-AB-MECA (typically at its Kd value).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 2-3 hours to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the IC₅₀ values for the test compounds and the Kᵢ for this compound.
Fluorescence-Based Homogeneous Binding Assay (Non-imaging HTS)
This assay utilizes a fluorescently labeled A3AR ligand and a high-throughput plate reader to measure binding in a homogeneous format.
Materials:
-
CHO-K1 cells stably expressing human adenosine A3 receptor.
-
Fluorescent A3AR ligand (e.g., CA200645).
-
This compound (as a reference antagonist).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
384-well, black, clear-bottom microplates.
-
Fluorescence plate reader (e.g., PHERAstar FS).
Protocol:
-
Seed CHO-hA3AR cells into 384-well plates and culture overnight.
-
Wash the cells with assay buffer.
-
Add test compounds at various concentrations. For the control, add this compound.
-
Add the fluorescent ligand at a fixed concentration (e.g., 25 nM CA200645).
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Analyze the data to determine the IC₅₀ values of the test compounds.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing human adenosine A3 receptor.
-
A3AR agonist (e.g., NECA).
-
This compound (as a reference antagonist).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).
-
384-well, white, solid-bottom microplates.
Protocol:
-
Seed cells into 384-well plates and culture overnight.
-
Pre-incubate cells with test compounds or this compound for 15-30 minutes.
-
Add a fixed concentration of the A3AR agonist (e.g., NECA at its EC₈₀) and forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Calculate the EC₅₀ for agonists or the IC₅₀ for antagonists like this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify adenosine A3 receptor modulators.
Caption: High-Throughput Screening Workflow for A3AR Modulators.
References
Troubleshooting & Optimization
common issues with VUF8504 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of VUF8504.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol.
Q2: What is the maximum concentration I can achieve with this compound in common solvents?
A2: The solubility of this compound can vary between different batches and suppliers. However, typical maximum concentrations are reported in the table below. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guides
Issue 1: My this compound is not dissolving in the recommended solvent.
-
Possible Cause 1: Incorrect Solvent: Ensure you are using a recommended organic solvent like DMSO or Ethanol for your stock solution. This compound has very low solubility in water and aqueous buffers.
-
Possible Cause 2: Concentration Exceeds Solubility Limit: The desired concentration may be higher than the maximum solubility of this compound in the chosen solvent. Refer to the solubility data table and consider preparing a more dilute stock solution.
-
Troubleshooting Step 1: Gentle Warming: Gently warm the solution to 37°C for a short period. This can sometimes help dissolve the compound.
-
Troubleshooting Step 2: Sonication: Use a sonicator to aid in the dissolution process. Be mindful of potential compound degradation with prolonged sonication.
Issue 2: My this compound precipitates out of solution when I dilute my stock solution into an aqueous buffer.
-
Possible Cause: Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound can precipitate.
-
Troubleshooting Step 1: Lower the Final Concentration: The final concentration of this compound in your aqueous working solution may be too high. Try diluting your stock solution further.
-
Troubleshooting Step 2: Increase the Percentage of Organic Solvent: If your experimental conditions allow, you can try to increase the final percentage of the organic solvent (e.g., DMSO) in your aqueous working solution. However, be aware that high concentrations of organic solvents can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Troubleshooting Step 3: Use a Surfactant or Solubilizing Agent: Consider the use of a biocompatible surfactant or solubilizing agent like Tween® 80 or Pluronic® F-68 to improve aqueous solubility. The compatibility of these agents with your specific assay should be verified.
Quantitative Data Summary
| Solvent | Reported Solubility (Tocris Bioscience) | Reported Solubility (Cayman Chemical) | Reported Solubility (Selleck Chemicals) |
| DMSO | ≥25 mg/mL | ~10 mg/mL | 100 mg/mL (280.11 mM) |
| Ethanol | ≥1.2 mg/mL | ~1 mg/mL | 5 mg/mL (13.91 mM) |
| Water | Insoluble | - | Insoluble |
Note: Solubility data can vary between batches. It is recommended to perform your own solubility tests.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.575 mg of this compound (Molecular Weight: 357.5 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can proceed with gentle warming or sonication as described in the troubleshooting guide.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for preparing a this compound stock solution.
Technical Support Center: Optimizing VUF8504 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of VUF8504 for in vitro assays. This compound is a potent and selective allosteric modulator of the human Adenosine A3 receptor (A3R), and this resource offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a positive allosteric modulator (PAM) of the human Adenosine A3 receptor (A3R). Unlike orthosteric agonists that bind to the same site as the endogenous ligand (adenosine), this compound binds to a distinct, allosteric site on the receptor. This binding enhances the affinity and/or efficacy of the orthosteric agonist, thereby potentiating the receptor's response to its natural ligand.
Q2: What is the reported binding affinity of this compound for the human Adenosine A3 receptor?
This compound exhibits high-affinity binding to the human A3R. The reported inhibition constant (Ki) is in the low nanomolar range, indicating a strong interaction with the receptor.
Q3: How can I determine the optimal concentration range for this compound in my specific assay?
The optimal concentration of this compound will depend on the specific assay, cell type, and the concentration of the orthosteric agonist being used. It is recommended to perform a concentration-response curve for this compound in the presence of a fixed, sub-maximal (e.g., EC20) concentration of an A3R agonist. This will help determine the EC50 of this compound for its potentiating effect. A good starting point for the concentration range could be from 0.1 nM to 1 µM.
Q4: What are the downstream signaling pathways of the Adenosine A3 receptor?
The Adenosine A3 receptor is primarily coupled to the Gi/o family of G proteins. Activation of A3R typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3R activation can lead to the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Species | Receptor | Assay Type | Reference |
| Ki | 0.017 nM | Human | Adenosine A3 | Radioligand Binding | [1][2] |
| Ki | 14 nM | Human | Adenosine A1 | Radioligand Binding | [1][2] |
Note: EC50 values for this compound's potentiation effect are assay-dependent and should be determined empirically. The significant difference in Ki between A3 and A1 receptors highlights the selectivity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Membrane Preparation
-
Cell Line: Use a cell line stably or transiently expressing the human Adenosine A3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Membrane Preparation:
-
Grow cells to 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation.
-
Reagents:
-
Membrane preparation expressing A3R.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP).
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
A3R agonist (e.g., NECA, IB-MECA).
-
This compound.
-
Non-specific binding control: unlabeled GTPγS (10 µM).
-
-
Procedure:
-
In a 96-well plate, add assay buffer, membrane preparation (10-20 µg protein/well), and the A3R agonist at a fixed concentration (e.g., its EC20).
-
Add varying concentrations of this compound.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate for 60-90 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 of this compound's potentiation effect.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of A3R activation.
-
Reagents:
-
Whole cells expressing A3R.
-
Assay medium (e.g., DMEM or HBSS).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
A3R agonist.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Wash cells with assay medium.
-
Pre-incubate cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of the A3R agonist and a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Analyze the data to determine the concentration-dependent effect of this compound on agonist-induced inhibition of cAMP production.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound | This compound may have limited solubility in aqueous buffers. | Prepare a high-concentration stock solution in 100% DMSO. Further dilute in assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the cells or assay components. Sonication may aid in solubilization. |
| Inconsistent or no potentiation effect | - this compound concentration is too low or too high (hook effect).- Agonist concentration is too high (saturating).- this compound has degraded. | - Perform a full concentration-response curve for this compound.- Use a sub-maximal (EC20-EC50) concentration of the agonist.- Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| High background signal in functional assays | - High basal receptor activity.- Non-specific binding of radioligands.- Contamination of reagents. | - Reduce the amount of membrane protein or the number of cells per well.- Include appropriate non-specific binding controls (e.g., excess unlabeled ligand).- Use fresh, high-quality reagents. |
| Variability between experiments | - Inconsistent cell passage number or confluency.- Inconsistent incubation times or temperatures.- Pipetting errors. | - Use cells within a consistent passage number range and at a consistent confluency.- Ensure precise control of incubation times and temperatures.- Use calibrated pipettes and careful pipetting techniques. |
Visualizations
References
Technical Support Center: Troubleshooting VUF8504 Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals using VUF8504. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, with a focus on identifying and mitigating potential off-target effects.
Troubleshooting Guide
Q1: I am observing an unexpected phenotype in my cellular assay after treatment with this compound. How can I determine if this is an off-target effect?
Observing an unexpected phenotype is a common indication of potential off-target activity. A systematic approach is crucial to dissect the underlying cause.[1][2] The following experimental workflow is recommended:
References
how to prevent VUF8504 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of VUF8504, an adenosine (B11128) A3 receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound identified as 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide. It is a known ligand for the adenosine A3 receptor.
Q2: What are the primary known degradation pathways for this compound in solution?
A2: Based on its chemical structure, which contains quinazoline (B50416), benzamide (B126), and pyridine (B92270) moieties, this compound is susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond in the benzamide portion and the quinazoline ring can undergo hydrolysis, especially under acidic or basic conditions and/or elevated temperatures. This can lead to the formation of 4-methoxybenzoic acid and 2-(2-pyridinyl)quinazolin-4-amine, or further degradation of the quinazoline ring.
-
Photodegradation: The pyridine ring, in particular, is susceptible to degradation upon exposure to light.
Q3: What are the visual signs of this compound degradation in solution?
A3: Degradation of this compound in solution may be indicated by a change in color, the formation of precipitates, or a decrease in the expected biological activity. For precise determination of degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.
Q4: How should I prepare and store this compound solutions to minimize degradation?
A4: To minimize degradation, it is recommended to:
-
Solvent Selection: For short-term use, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, ensure the pH is close to neutral and use the solution as fresh as possible. Studies on similar quinazoline derivatives have shown greater stability in aqueous solutions compared to DMSO.
-
pH: Maintain a pH between 4.5 and 6.5 for aqueous solutions to maximize stability.
-
Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh solutions of this compound from solid stock for each experiment. If using a previously prepared stock solution, verify its integrity using HPLC. |
| Improper Storage | Ensure stock solutions are stored at or below -20°C in a light-protected container. Avoid multiple freeze-thaw cycles. |
| Incorrect pH of Assay Buffer | Verify the pH of your experimental buffer. Extreme pH values can accelerate the hydrolysis of this compound. |
| Solvent Effects | If using DMSO as a solvent, ensure the final concentration in your assay does not exceed a level that affects cell viability or receptor activity. Run appropriate vehicle controls. |
Issue: Precipitation observed in this compound solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Buffer | Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low. |
| Degradation Product Precipitation | The precipitate may be a result of this compound degradation. Prepare a fresh solution and store it under the recommended conditions. |
| Buffer Incompatibility | Test the solubility of this compound in different buffer systems to find the most suitable one for your experiment. |
Quantitative Data
The following table summarizes plausible degradation data for this compound under forced degradation conditions, based on the known stability of its chemical moieties. This data is illustrative and should be confirmed by a stability-indicating HPLC method.
| Condition | Time | Temperature | % Degradation (Estimated) | Primary Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | 15-25% | 4-methoxybenzoic acid, 2-(2-pyridinyl)quinazolin-4-amine |
| 0.1 M NaOH | 24 hours | 60°C | 20-30% | Sodium 4-methoxybenzoate, 2-(2-pyridinyl)quinazolin-4-amine |
| 3% H₂O₂ | 24 hours | Room Temp | 5-10% | Oxidized derivatives of the pyridine and quinazoline rings |
| UV Light (254 nm) | 24 hours | Room Temp | 10-20% | Photodegradation products of the pyridine moiety |
| Heat (Dry) | 48 hours | 80°C | < 5% | Minimal degradation |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a method to assess the stability of this compound and separate it from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For stability testing, dilute the stock solution in the desired stress condition buffer (e.g., 0.1 M HCl, 0.1 M NaOH, water) to a final concentration of approximately 50 µg/mL.
-
After the specified stress period, neutralize the acidic and basic samples before injection.
Adenosine A3 Receptor Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of test compounds for the adenosine A3 receptor using a radiolabeled ligand.
1. Materials:
-
HEK293 cells stably expressing the human adenosine A3 receptor
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Radioligand: [³H]-PSB-11 (or another suitable A3 receptor antagonist radioligand)
-
Non-specific binding control: 10 µM unlabeled this compound or another high-affinity A3 antagonist
-
Test compounds
-
Scintillation cocktail and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and scintillation counter
2. Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA3R cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled antagonist (for non-specific binding) or test compound at various concentrations.
-
50 µL of [³H]-PSB-11 at a concentration near its Kd.
-
100 µL of cell membrane suspension (typically 20-50 µg of protein).
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Adenosine A3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
interpreting unexpected results with VUF8504
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VUF8504. Unexpected results can arise from the compound's specific mechanism of action and potential for off-target effects. This guide is designed to help you interpret your data and design appropriate follow-up experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a potent and selective antagonist and allosteric modulator of the adenosine (B11128) A3 receptor (A3AR).[1] It has been shown to slow the dissociation of agonist radioligands, suggesting it can enhance agonist binding at the A3AR.[1]
Q2: Are there any known or potential off-target effects for this compound?
A2: While this compound is highly selective for the adenosine A3 receptor, its structural class has some distant similarities to ligands for other G-protein coupled receptors (GPCRs). Given that both the adenosine A3 receptor and the histamine (B1213489) H4 receptor (H4R) are coupled to Gi/o proteins and are involved in modulating inflammatory responses, there is a theoretical possibility of cross-reactivity, especially at higher concentrations. The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and dendritic cells.
Q3: I am observing an unexpected inflammatory or immune cell response. What could be the cause?
A3: An unexpected inflammatory response could be due to several factors. The adenosine A3 receptor itself has a complex role in inflammation, with reports of both pro- and anti-inflammatory effects depending on the cell type and context.[2] Alternatively, if your experimental system involves immune cells, an off-target effect on the histamine H4 receptor could be considered, as H4R activation is known to mediate mast cell and eosinophil chemotaxis.[3][4]
Troubleshooting Unexpected Results
Issue 1: Unexpected Decrease in cAMP Accompanied by an Inflammatory Response
Scenario: You are using this compound to study A3AR in a cell line that also expresses the histamine H4 receptor (e.g., a hematopoietic cell line). You observe the expected decrease in forskolin-stimulated cAMP levels, but also see an increase in inflammatory markers or cell migration that is not consistent with published A3AR pharmacology.
Possible Cause: The observed effects may be a composite of A3AR antagonism and off-target agonism at the H4R. Both receptors couple to Gi, which inhibits adenylyl cyclase, leading to a decrease in cAMP. However, H4R activation is also strongly linked to pro-inflammatory responses like chemotaxis.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of both ADORA3 (A3R) and HRH4 (H4R) in your cell line at the mRNA and protein level (qPCR and Western blot, respectively).
-
Use Selective Antagonists: Perform your experiment in the presence of a highly selective H4R antagonist (e.g., JNJ 7777120) or a selective A3AR antagonist with a different chemical scaffold. If the unexpected inflammatory response is blocked by the H4R antagonist while the cAMP response is unaffected, this points to an off-target effect.
-
Dose-Response Analysis: Perform a dose-response curve for this compound for both the cAMP response and the inflammatory endpoint. A significant difference in the EC50 values for the two responses may suggest the involvement of different receptors.
Issue 2: Inconsistent or Biphasic Dose-Response Curves
Scenario: When treating your cells with a range of this compound concentrations, you observe a non-monotonic dose-response curve. For instance, the effect may increase with dose up to a certain concentration and then decrease at higher concentrations.
Possible Cause: This could be due to the dual nature of this compound as both a competitive antagonist and an allosteric modulator at the A3AR. At lower concentrations, the allosteric effects might dominate, while at higher concentrations, competitive antagonism at the orthosteric site may become more prominent. Another possibility is the engagement of a lower-affinity off-target receptor at higher concentrations.
Troubleshooting Steps:
-
Radioligand Binding Assays: If possible, perform competitive radioligand binding assays with a known A3AR agonist radioligand in the presence of increasing concentrations of this compound. This can help to deconvolve its effects on agonist affinity.
-
Functional Assays with Selective Tools: Use a selective A3AR agonist and observe how increasing concentrations of this compound modulate its effect. Compare this with the effects of a purely competitive A3AR antagonist.
-
Test for Off-Target Activity: As in Issue 1, use selective antagonists for other potential targets (like H4R) to see if they can resolve the biphasic nature of the curve.
Quantitative Data Summary
| Compound | Receptor | Affinity (Ki) | Species | Reference |
| This compound | Adenosine A3 | 17.0 nM | Human | [1] |
| This compound | Histamine H4 | Not Reported | - | - |
| Histamine | Histamine H4 | 5-10 nM | Human | [3] |
| JNJ 7777120 | Histamine H4 | 26 nM | Human | [5] |
Note: The lack of reported affinity for this compound at the H4 receptor highlights the importance of experimentally verifying potential off-target effects.
Experimental Protocols
cAMP Measurement (GloSensor™ Assay)
This protocol is for measuring changes in intracellular cAMP levels in response to GPCR activation, particularly for Gi-coupled receptors.
Materials:
-
GloSensor™ cAMP Reagent (Promega)
-
HEPES-buffered saline
-
White, opaque 96-well or 384-well plates
-
Cells expressing the receptor of interest
-
Selective antagonists (as needed)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in white-walled, clear-bottom microplates at a density determined to be optimal for your cell line and allow them to attach overnight.
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Equilibration: Remove the cell culture medium and add the GloSensor™ reagent-containing medium to the cells. Incubate for 2 hours at room temperature.
-
Baseline Reading: Measure baseline luminescence.
-
Compound Addition: Add this compound at various concentrations. If testing for antagonism, pre-incubate with this compound before adding an agonist. To measure Gi-mediated inhibition, stimulate with an appropriate concentration of forskolin (e.g., 10 µM) in the presence or absence of this compound.
-
Measurement: Read luminescence after 15-20 minutes of compound addition. A decrease in the forskolin-stimulated signal indicates Gi activation.
Intracellular Calcium Mobilization (Fluo-4 Assay)
This protocol measures changes in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Materials:
-
Fluo-4 AM dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96-well plates and grow overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. Remove the culture medium from the cells and add the Fluo-4 loading solution.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells twice with HBSS.
-
Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence (Ex/Em = 490/525 nm) for a short period.
-
Compound Injection: Inject this compound at various concentrations and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes. An increase in fluorescence indicates a rise in intracellular calcium.
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells, which is a key functional output for H4R activation in immune cells.
Materials:
-
Boyden chamber or Transwell® inserts (5 µm pores for neutrophils)
-
24-well plates
-
Chemoattractant (e.g., histamine for H4R)
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate primary immune cells (e.g., neutrophils, eosinophils) and resuspend them in serum-free medium.
-
Assay Setup: Add medium containing the chemoattractant and/or this compound to the lower chamber of the 24-well plate.
-
Cell Seeding: Place the Transwell® insert into the well and add the cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification: Remove the insert. To quantify migrated cells, either count the cells that have migrated to the lower chamber using a microscope or use a fluorescence-based method. For the latter, add a cell lysis buffer containing a fluorescent dye (like Calcein-AM which measures esterase activity in live cells) to the lower chamber, incubate, and then read the fluorescence.
Visualizations
Figure 1: Canonical signaling pathways of the Adenosine A3 Receptor (A3R).
Figure 2: Potential off-target signaling via the Histamine H4 Receptor (H4R).
Figure 3: Workflow for troubleshooting unexpected results with this compound.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
VUF8504 Technical Support Center: Stability and Long-Term Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of VUF8504. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
While specific long-term stability data for this compound is not extensively published, based on the general guidelines for analogous heterocyclic compounds and histamine (B1213489) H4 receptor antagonists, the following conditions are recommended for the storage of solid this compound:
| Storage Condition | Temperature | Duration | Container |
| Long-term | -20°C | Up to 3 years | Tightly sealed, light-resistant vial |
| Short-term | 4°C | Up to 2 years | Tightly sealed, light-resistant vial |
Q2: How should I store this compound in solution?
For this compound solutions, it is crucial to minimize degradation. Based on practices for similar compounds, the following storage conditions are advised:
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Buffers | -80°C | Up to 6 months | Use freshly prepared buffers and filter-sterilize. Stability is pH-dependent. |
Q3: What are the known stability issues with this compound?
This compound possesses a quinazoline (B50416) core structure. Studies on other quinazoline derivatives have indicated potential stability issues under certain conditions. Key factors that may affect this compound stability include:
-
pH: Quinazolines can be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially when heated. It is advisable to maintain solutions at a neutral pH.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: While not specifically documented for this compound, similar compounds can be light-sensitive. It is best practice to protect solutions from light.
One study on piperazinyl quinazoline derivatives showed significant decomposition at 80°C in 0.1 M HCl and complete degradation in 0.1 M NaOH.[1] However, another study on a different quinazoline derivative demonstrated high stability in ultrapure water at 4°C for over 40 days.
Troubleshooting Guide
Encountering unexpected results in your experiments with this compound? This guide will help you troubleshoot potential issues related to its stability.
Problem 1: Loss of compound activity or inconsistent results over time.
This is a common indicator of compound degradation.
-
Possible Cause 1: Improper Storage of Stock Solutions.
-
Solution: Ensure your stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a solid sample if degradation is suspected.
-
-
Possible Cause 2: Instability in Experimental Buffer.
-
Solution: Verify the pH of your experimental buffer. For quinazoline-based compounds, a neutral pH is generally recommended. Avoid highly acidic or basic conditions. Prepare fresh buffers for each experiment.
-
-
Possible Cause 3: Thermal Degradation.
-
Solution: Minimize the time this compound solutions are kept at room temperature or higher. If your experimental protocol requires incubation at elevated temperatures, consider including a stability control to assess for degradation under those conditions.
-
Problem 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
This could signify the formation of degradation products.
-
Possible Cause: Hydrolysis of the Quinazoline Ring.
-
Troubleshooting Step: The quinazoline ring can undergo hydrolysis in warm acidic or alkaline solutions.[2] Analyze a sample of your stock solution and a freshly prepared solution by LC-MS to compare impurity profiles. If new peaks are present in the older sample, degradation has likely occurred.
-
Preventative Measure: Maintain solution pH as close to neutral as possible and store at low temperatures.
-
Logical Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved. Sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-resistant tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Aqueous Solution Stability Assessment (Simplified)
This protocol provides a basic framework for assessing the stability of this compound in your experimental buffer.
-
Prepare a solution of this compound in your experimental buffer at the working concentration.
-
Take an initial sample (Time 0) and analyze it by HPLC or LC-MS to establish the initial purity and peak area.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C for 24 hours).
-
At defined time points (e.g., 2, 4, 8, 24 hours), take further samples for analysis.
-
Compare the chromatograms from each time point to the Time 0 sample. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Potential Degradation Pathway of Quinazoline Core
The primary non-metabolic degradation pathway of concern for the quinazoline scaffold in aqueous solution is hydrolysis.
References
Technical Support Center: VUF8504 Functional Assays
Welcome to the technical support center for VUF8504 functional assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low signal, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist for the human Adenosine (B11128) A3 receptor (A3R), with a Ki value of 17 nM.[1] It functions as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the primary agonist binding site. This binding enhances the affinity and/or efficacy of orthosteric agonists, potentiating their effect.
Q2: Which signaling pathway is activated by the Adenosine A3 receptor?
A2: The Adenosine A3 receptor (A3R) is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes. It preferentially couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] Additionally, A3R can couple to Gq proteins, which activates phospholipase C (PLC).[2][3][4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] This increase in intracellular calcium is a common readout for A3R activation in functional assays.
Q3: What are the common cell lines used for this compound functional assays?
A3: Chinese Hamster Ovary (CHO) cells, specifically CHO-K1, and Human Embryonic Kidney 293 (HEK293) cells are commonly used for expressing the human A3R in functional assays.[6][7] These cell lines are often chosen for their robust growth characteristics and low endogenous expression of other adenosine receptors. For calcium mobilization assays, it may be necessary to co-express a promiscuous G protein, such as Gα16, to ensure a strong coupling of the receptor to the calcium signaling pathway.[8]
Q4: Why am I observing a low signal in my this compound calcium mobilization assay?
A4: A low signal in a this compound calcium mobilization assay can stem from several factors. Since this compound is a positive allosteric modulator, its effect is dependent on the presence of an A3R agonist. If the concentration of the agonist is too low or absent, you will not observe a significant signal potentiation by this compound. Other potential causes include low A3R expression in your cell line, suboptimal assay conditions (e.g., temperature, buffer composition), issues with the calcium indicator dye (e.g., insufficient loading, dye quenching), or problems with the detection instrument (e.g., incorrect filter sets, low sensitivity).
Troubleshooting Guide: Overcoming Low Signal
This guide provides a structured approach to troubleshooting and resolving low signal issues in your this compound functional assays.
Problem 1: Weak or No Agonist-Induced Signal
Before testing this compound, it is crucial to establish a robust response with a known A3R agonist.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | - Verify A3R expression levels using techniques like Western blot, qPCR, or flow cytometry with a fluorescently labeled A3R antagonist.[9] - If expression is low, consider generating a new stable cell line or optimizing transient transfection conditions. |
| Poor Gq Coupling | - Co-transfect cells with a promiscuous G protein, such as Gα16, to enhance the coupling of A3R to the PLC pathway and subsequent calcium release.[8] |
| Suboptimal Agonist Concentration | - Perform a dose-response curve with a potent A3R agonist (e.g., NECA, Cl-IB-MECA) to determine the optimal EC50 and EC80 concentrations for your assay system.[10] |
| Cell Health and Density | - Ensure cells are healthy and seeded at an optimal density. Over-confluent or under-confluent cells can lead to a poor response. Determine the optimal cell number per well for your specific plate format (e.g., 96-well, 384-well). |
| Assay Buffer Composition | - Use a buffered saline solution (e.g., HBSS) supplemented with calcium and magnesium. Ensure the pH is stable (typically 7.4). |
Problem 2: Lack of this compound-Mediated Signal Potentiation
Once a reliable agonist response is achieved, a lack of potentiation by this compound can be addressed.
| Potential Cause | Recommended Solution |
| Inappropriate Agonist Concentration | - To observe potentiation, use an agonist concentration at or near its EC20 value. At saturating agonist concentrations, the potentiating effect of an allosteric modulator may be less apparent. |
| This compound Concentration | - Perform a concentration-response curve of this compound in the presence of a fixed concentration of agonist (e.g., EC20) to determine the optimal concentration for potentiation. |
| Incubation Time | - Optimize the pre-incubation time with this compound before adding the agonist. Allosteric modulators may require a specific incubation period to effectively bind to the receptor. |
| Assay Window | - If the maximal response to the agonist is already high, the assay window may be too small to detect further potentiation. Consider using a partial agonist to have a larger window for observing enhancement. |
Problem 3: General Assay and Instrumentation Issues
| Potential Cause | Recommended Solution |
| Calcium Dye Issues | - Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM) by optimizing dye concentration and incubation time (typically 30-60 minutes at 37°C). - Use probenecid (B1678239) in the loading buffer to prevent dye leakage from the cells.[11] - Protect the dye and loaded cells from light to prevent photobleaching. |
| Instrument Settings | - Use the correct excitation and emission wavelengths for your chosen calcium dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4). - Optimize the instrument's sensitivity and gain settings. |
| Quenching Compounds | - Some compounds can quench the fluorescence signal. Test for auto-fluorescence or quenching properties of your test compounds in a cell-free system. |
Data Presentation
The following tables summarize expected quantitative data for A3R functional assays.
Table 1: Potency of Common A3R Agonists in Calcium Mobilization Assays
| Agonist | Cell Line | EC50 (nM) | Reference |
| NECA | CHO-A3 | 69.2 ± 17.2 | [10] |
| MRS5698 | CHO-A3 | 17.3 ± 4.7 | [10] |
Table 2: Expected Effect of a Positive Allosteric Modulator (PAM) like this compound on Agonist Potency
This table provides a representative example of how a PAM is expected to shift the concentration-response curve of an agonist.
| Agonist | Condition | EC50 (nM) | Fold Shift |
| A3R Agonist X | Basal | 100 | - |
| A3R Agonist X | + 1 µM this compound | 25 | 4 |
Experimental Protocols
Calcium Mobilization Assay in HEK293 cells stably expressing human A3R
This protocol provides a general framework for a calcium mobilization assay. Optimization of specific parameters may be required.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human A3R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) and probenecid (typically 2.5 mM).
-
Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of the A3R agonist and this compound in the assay buffer at a concentration 4-fold higher than the final desired concentration.
-
-
Assay Execution (using a fluorescence plate reader with an integrated liquid handler):
-
Place the cell plate and the compound plates into the instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
For antagonist/modulator mode, inject this compound into the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Inject the A3R agonist into the wells.
-
Continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU = Fmax - Fmin) is calculated for each well.
-
Plot the ΔRFU against the log of the agonist concentration to generate concentration-response curves.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine EC50 values.
-
Visualizations
Adenosine A3 Receptor Gq Signaling Pathway
Caption: A3R Gq signaling pathway leading to calcium mobilization.
Troubleshooting Workflow for Low Signal
Caption: Logical workflow for troubleshooting low signal in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Expression of Adenosine A3 Receptor in Yeast Utilizing a Chimera with the A2AR C-Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid functional assay for the human trace amine-associated receptor 1 based on the mobilization of internal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of VUF8504
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of VUF8504 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist for the human adenosine (B11128) A3 receptor (A3AR), which is a G protein-coupled receptor (GPCR).[1] It is a valuable tool for studying the pharmacology and physiological roles of the A3AR.
Q2: What is non-specific binding and why is it a problem?
Non-specific binding refers to the interaction of a ligand, such as this compound, with molecules or surfaces other than its intended target (the A3AR). This can include binding to other proteins, lipids, filters, and assay tubes. High non-specific binding can obscure the true specific binding signal, leading to inaccurate measurements of affinity (Ki) and receptor density (Bmax).
Q3: How is non-specific binding determined in an experiment?
Non-specific binding is measured by incubating the radiolabeled ligand (e.g., [³H]-VUF8504) with the receptor preparation in the presence of a high concentration of a non-radiolabeled competitor that also binds to the A3AR. This "cold" ligand will occupy all the specific binding sites, so any remaining bound radioactivity is considered non-specific.
Q4: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should be less than 10% of the total binding. However, levels up to 50% can sometimes be acceptable, depending on the assay window and the specific experimental goals. The key is to have a specific binding signal that is sufficiently high to be accurately measured above the non-specific background.
Troubleshooting Guide: High Non-Specific Binding of this compound
This guide provides potential causes and solutions for high non-specific binding observed in experiments with this compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Buffer Conditions | Adjust pH: The charge of this compound and the membrane components can be influenced by the buffer pH. Systematically test a range of pH values (e.g., 7.2, 7.4, 7.6) to find the optimal condition that minimizes non-specific interactions.[2][3] Increase Ionic Strength: Adding salts like NaCl (e.g., 50-150 mM) can reduce electrostatic interactions that contribute to non-specific binding.[2][3] |
| Inadequate Blocking | Add Blocking Agents: Include a blocking protein like Bovine Serum Albumin (BSA) (typically 0.1-1%) in your assay buffer.[2][3] BSA can help to saturate non-specific binding sites on the assay components. For some systems, other blocking agents like non-fat dry milk or specific blocking solutions may be effective. |
| High Radioligand Concentration | Optimize Ligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. For competition assays, use a concentration at or below the Kd of the radioligand. |
| Issues with Receptor Preparation | Optimize Protein Concentration: Too high a concentration of membrane protein can increase non-specific binding sites. Perform a protein concentration curve to determine the optimal amount that gives a good specific signal without excessive non-specific binding. |
| Filter and Apparatus Binding | Pre-soak Filters: Pre-soaking glass fiber filters in a solution of a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. Test Different Filter Types: If high filter binding is suspected, test different types of filter materials. |
| Insufficient Washing | Optimize Wash Steps: Ensure rapid and efficient washing of the filters with ice-cold wash buffer to remove unbound radioligand. Increase the number of washes or the volume of wash buffer if necessary. |
| Ligand Properties | Include a Detergent: For hydrophobic ligands, non-specific binding to plasticware and membranes can be an issue. Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.1%) in the assay buffer can help to mitigate this.[2] |
Experimental Protocols
Radioligand Binding Assay for A3AR with this compound
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the A3AR, with steps to minimize non-specific binding of this compound.
Materials:
-
Membrane Preparation: Cell membranes expressing the human A3AR.
-
Radioligand: [³H]-VUF8504 or another suitable A3AR radioligand.
-
Non-specific Agent: A high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM of an established A3AR agonist or antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Blocking Agent: Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates.
Procedure:
-
Prepare Assay Buffer with Blocking Agent: Add BSA to the assay buffer to a final concentration of 0.5% (w/v).
-
Assay Setup: Set up the assay in triplicate in a 96-well plate.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand at the desired concentration (e.g., at its Kd), and 100 µL of the A3AR membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific agent, 50 µL of the radioligand, and 100 µL of the A3AR membrane preparation.
-
Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of the radioligand, and 100 µL of the A3AR membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for troubleshooting and minimizing non-specific binding.
Caption: Diagram of specific vs. non-specific binding of this compound.
References
addressing VUF8504 variability between experimental batches
Welcome to the technical support center for VUF8504. This resource is designed for researchers, scientists, and drug development professionals to address potential variability and common issues encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a modulator of the Adenosine A3 receptor (A3R).[1] It is a potent and selective ligand for the human A3R, with an affinity in the nanomolar range.[1] this compound and similar compounds have been shown to act as allosteric enhancers, slowing the dissociation of agonist radioligands from the A3R, which suggests they modulate the receptor's function rather than directly competing with the natural ligand.[1]
Q2: I am observing significant variability in my experimental results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a common challenge in experiments involving small molecules and can stem from several factors:
-
Compound Purity and Integrity: Differences in the purity of this compound between batches can lead to inconsistent results.[2][3][4] Even minor impurities can have significant biological effects.[2] It is crucial to obtain a Certificate of Analysis (CoA) for each batch to verify its purity.
-
Compound Stability and Storage: this compound, like many small molecules, can degrade over time if not stored correctly.[5][6] Factors such as exposure to light, air, and repeated freeze-thaw cycles can affect its stability.[6]
-
Solution Preparation: Inconsistencies in preparing stock and working solutions can introduce variability. This includes errors in weighing, choice of solvent, and ensuring complete dissolution.[7][8]
-
Experimental Conditions: Variations in cell culture conditions (e.g., cell passage number, confluency), reagent quality, and assay execution can all contribute to result variability.[5]
Q3: How should I prepare and store this compound solutions to minimize variability?
A3: Proper preparation and storage are critical for obtaining consistent results.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of small molecules.[5] However, it is important to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts.[5][9]
-
Stock Solution Preparation: Use a high-precision analytical balance to weigh the compound and volumetric flasks for accurate volume measurements.[7][8] Ensure the compound is fully dissolved by vortexing or gentle warming, being cautious of potential degradation with heat.[9]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Protect solutions from light by using amber vials or wrapping containers in foil.[6] For long-term storage, inert gas like argon or nitrogen can be used to purge the vial's headspace to prevent oxidation.[6]
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded, especially upon thawing frozen stocks.[6] To address this, thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.[6] If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.[6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered when using this compound.
Issue 1: Inconsistent IC50/EC50 Values
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variation in Purity | Request and compare the Certificate of Analysis for each batch. If purity differs significantly, this is a likely cause. Consider sourcing from a single, reliable vendor.[2][10] |
| Compound Degradation | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.[5] Perform a stability test of your compound under experimental conditions.[6] |
| Inaccurate Solution Concentration | Re-prepare the stock solution, ensuring accurate weighing and volume measurements.[8] Use calibrated pipettes and volumetric flasks.[5][7] |
| Variable Cell Culture Conditions | Standardize cell culture protocols, including cell passage number, confluency, and serum source.[5] Regularly test for mycoplasma contamination. |
| Assay Reagent Variability | Ensure all reagents are within their expiration dates and have been stored correctly.[5] Use reagents from the same lot number across experiments where possible. |
Issue 2: Poor Solubility in Aqueous Buffers
| Possible Cause | Troubleshooting Step |
| Compound's Hydrophobic Nature | While DMSO is used for stock solutions, ensure the final concentration in the assay medium is low (<0.5%).[5] |
| Precipitation at Working Concentration | Visually inspect solutions for any precipitate. If observed, try lowering the final concentration or using a different solvent for the final dilution step. |
| pH-Dependent Solubility | The solubility of ionizable compounds can be pH-sensitive.[5] Test the solubility of this compound in buffers with slightly different pH values, ensuring the pH is compatible with your assay. |
| Use of Solubilizing Agents | For in vitro assays, consider using low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 to improve solubility.[5] However, their compatibility with the specific assay must be validated. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable solutions of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the stock solution aliquots at -20°C or -80°C.
-
For working solutions, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate assay buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.1%).
Protocol 2: In Vitro Cell-Based Assay to Determine this compound Potency
Objective: To determine the potency (e.g., EC50) of this compound in a cell line expressing the Adenosine A3 Receptor.
Materials:
-
Cells expressing the human Adenosine A3 Receptor (e.g., HEK293-A3R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
Adenosine A3 receptor agonist (e.g., IB-MECA)
-
Assay buffer
-
Assay plate (e.g., 96-well or 384-well)
-
Detection reagents for the specific assay readout (e.g., cAMP assay kit)
-
Plate reader
Procedure:
-
Seed the HEK293-A3R cells into the assay plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in assay buffer at concentrations ranging from sub-nanomolar to micromolar.
-
Prepare a fixed concentration of the A3R agonist (e.g., at its EC80 concentration).
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Add the A3R agonist to the wells containing this compound and to control wells. Include a vehicle control (DMSO) and a positive control (agonist only).
-
Incubate for the appropriate time according to the assay manufacturer's instructions.
-
Lyse the cells and perform the detection step (e.g., measure cAMP levels).
-
Read the plate using a plate reader.
-
Analyze the data using a non-linear regression curve fit (e.g., sigmoidal dose-response) to determine the EC50 of this compound.
Visualizations
Signaling Pathway of Adenosine A3 Receptor Modulation
Caption: this compound allosterically modulates the Adenosine A3 Receptor.
Experimental Workflow for Assessing this compound Variability
Caption: Workflow for comparing the activity of different this compound batches.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 4. globalchemsdepot.com [globalchemsdepot.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing VUF8504 Delivery in In Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of VUF8504. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual guides to relevant signaling pathways and workflows.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the formulation and administration of this compound in in vivo experiments.
Formulation and Solubility
Q1: What are the recommended solvents for dissolving this compound for in vivo use?
Q2: My this compound solution is cloudy or forms a precipitate upon dilution in a physiological buffer. What should I do?
A2: This indicates that this compound is precipitating out of the solution upon the addition of an aqueous buffer. To address this, consider the following:
-
Optimize the vehicle composition: Increase the percentage of the organic solvent (e.g., DMSO) or the solubilizing agent (e.g., PEG300, Tween 80) in your final formulation.
-
pH adjustment: The solubility of some compounds is pH-dependent. Assess the effect of adjusting the pH of your final formulation.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
Warm the solution: Gently warming the solution may improve solubility, but be cautious of potential compound degradation.
-
Prepare a more concentrated stock: Dissolve this compound at a higher concentration in your primary solvent and then perform a serial dilution in the final vehicle.
Administration Route and Dosing
Q3: What is the most appropriate route of administration for this compound in a rodent model?
A3: The choice of administration route significantly impacts the pharmacokinetics and bioavailability of this compound.[2] Common routes for systemic delivery include:
-
Intraperitoneal (IP) injection: A simpler technique than intravenous injection, but can result in variable absorption.[2]
-
Intravenous (IV) injection: Provides rapid and complete bioavailability but requires technical expertise.[2]
-
Oral gavage: Often used for chronic dosing studies to mimic human exposure.[2] This route was found to be suitable for high doses of another compound, auranofin, in mice.[1]
-
Subcutaneous (SC) injection: Can provide a slower release profile.
The optimal route will depend on your specific experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of your this compound formulation.
Q4: I am not observing the expected biological effect of this compound in my in vivo model. What are some potential reasons?
A4: A lack of efficacy can stem from several factors:
-
Poor bioavailability: this compound may not be reaching the target tissue in sufficient concentrations. Consider a different administration route or formulation to improve absorption and distribution.
-
Rapid metabolism: The compound may be quickly metabolized and cleared from the system. Pharmacokinetic studies are necessary to determine the half-life of this compound in your model.
-
Incorrect dosing: The dose may be too low to elicit a biological response. A dose-response study is recommended to determine the optimal dose.
-
Off-target effects: While this compound is reported to be a selective adenosine (B11128) A3 receptor ligand, it's important to consider potential interactions with other receptors or pathways at higher concentrations.[3]
-
Animal model selection: The expression and function of the adenosine A3 receptor may differ between species and even strains of animals.
Data Presentation: Vehicle Composition and Administration Volumes
Table 1: Example Vehicle Compositions for In Vivo Delivery of this compound
| Vehicle Component | Percentage (%) for IP/IV Injection | Percentage (%) for Oral Gavage | Purpose |
| DMSO | 5 - 10% | 10 - 50% | Primary solvent to dissolve this compound |
| PEG300/PEG400 | 20 - 40% | 40% | Co-solvent and to improve solubility |
| Tween 80/Cremophor EL | 5 - 10% | N/A | Surfactant to prevent precipitation |
| Saline (0.9% NaCl) or PBS | q.s. to 100% | N/A | Diluent to achieve final concentration |
| Water | N/A | q.s. to 100% | Diluent for oral formulations |
| Ethanol (B145695) | N/A | 10% | Co-solvent |
Table 2: Recommended Maximum Administration Volumes in Rodents
| Administration Route | Mouse (mL/kg) | Rat (mL/kg) |
| Intravenous (IV) | 5 | 5 |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 10 | 5 |
| Oral (PO) | 10 | 10 |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare the vehicle solution. For a 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline vehicle:
-
In a sterile conical tube, add the required volume of DMSO.
-
Add the calculated amount of this compound to the DMSO and vortex until fully dissolved.
-
Add the PEG400 and Tween 80, and vortex to mix thoroughly.
-
Slowly add the saline while vortexing to prevent precipitation.
-
-
Filter the final solution through a 0.22 µm sterile filter to remove any potential particulates.
-
Store the formulation appropriately (e.g., at 4°C, protected from light) until administration. Allow the solution to return to room temperature before injection.
Visualizations
Caption: Hypothetical signaling cascade initiated by this compound binding to the Adenosine A3 Receptor.
References
Validation & Comparative
A Comparative Guide to VUF8504 and Other A3 Adenosine Receptor Modulators for Researchers
This guide provides a detailed comparison of VUF8504 with other key modulators of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of binding affinities, functional potencies, and underlying signaling pathways to inform compound selection and experimental design.
Introduction to A3 Adenosine Receptor Modulation
The A3AR primarily couples to Gi/o and Gq proteins.[2] Activation of these pathways typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn modulates intracellular calcium levels and protein kinase C (PKC) activity.[1] The diverse downstream effects make A3AR an attractive therapeutic target. Modulators of A3AR can be broadly categorized as agonists, antagonists, and allosteric modulators. This compound is a potent and selective antagonist of the human A3AR.
Comparative Performance of A3AR Modulators
The following tables summarize the binding affinity (Ki) and functional potency (IC50/EC50) of this compound and other well-characterized A3AR modulators. It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions, which can influence direct comparability.
Antagonists
This compound emerges as a highly potent A3AR antagonist. Its sub-nanomolar affinity for the human A3AR is noteworthy. For comparison, MRS1220 also displays very high affinity for the human receptor but is known for its significant species-dependent variability, showing low affinity for rodent A3ARs.[2][3]
| Compound | Type | Species | Ki (nM) at A3AR | Selectivity (Fold vs A1/A2A) | Reference |
| This compound | Antagonist | Human | 0.017 | High (exact values not available in a comparative table) | MedchemExpress |
| MRS1220 | Antagonist | Human | 0.65 | 470-fold vs rat A1, 80-fold vs rat A2A | [4] |
| MRS1523 | Antagonist | Human | 43.9 | Moderately selective for rodent A3ARs | [3] |
| PSB-11 | Antagonist | Human | ~3.5 | Inactive at rodent A3ARs | [3] |
Agonists
The agonists IB-MECA and its 2-chloro derivative, Cl-IB-MECA, are widely used as reference compounds due to their high affinity and selectivity for the A3AR.[1][5][6]
| Compound | Type | Species | Ki (nM) at A3AR | Selectivity (Fold vs A1/A2A) | Reference |
| IB-MECA | Agonist | Human/Rat | 1.1 | ~50-fold vs A1/A2A | [6] |
| Cl-IB-MECA | Agonist | Rat | 0.33 | 2500-fold vs A1, 1400-fold vs A2A | [4][5] |
| NECA | Agonist | Human | ~28 | Non-selective | [7] |
Signaling Pathways and Experimental Workflows
The modulation of the A3 adenosine receptor initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of A3AR and a typical experimental workflow for characterizing A3AR modulators.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Workflow for Characterizing A3AR Modulators.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to characterize A3AR modulators.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to the A3AR.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human A3AR (e.g., HEK293 or CHO cells).
-
Radioligand: e.g., [3H]PSB-11, a selective A3AR antagonist radioligand.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.
-
Unlabeled competitor ligands (this compound and others).
-
Glass fiber filters and a cell harvester for separating bound and free radioligand.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).
-
The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Measurement (GloSensor™ Assay)
This assay measures the functional consequence of receptor activation or inhibition on a key downstream signaling molecule.
-
Objective: To determine the potency of agonists (EC50) or antagonists (IC50) by measuring changes in intracellular cAMP levels.
-
Materials:
-
HEK293 cells co-expressing the human A3AR and a GloSensor™ cAMP plasmid (a genetically encoded biosensor that emits light in the presence of cAMP).
-
CO2-independent cell culture medium.
-
GloSensor™ cAMP Reagent.
-
Test compounds (agonists and antagonists).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production to measure antagonism).
-
-
Procedure:
-
Seed the transfected cells in a white, clear-bottom 96-well plate.
-
Equilibrate the cells with the GloSensor™ cAMP Reagent in the CO2-independent medium for approximately 2 hours.
-
For agonists: Add varying concentrations of the agonist to the cells and measure luminescence over time.
-
For antagonists: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a short period, then add a fixed concentration of an agonist (e.g., Cl-IB-MECA) or forskolin to stimulate cAMP production. Measure the inhibition of the agonist-induced luminescence.
-
Luminescence is measured using a luminometer.
-
Data are normalized to the response of a reference agonist or the forskolin-stimulated response.
-
EC50 or IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Functional Assay: [35S]GTPγS Binding Assay
This assay measures the first step in G protein activation following receptor stimulation.
-
Objective: To assess the ability of agonists to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the A3AR.
-
Materials:
-
Cell membranes expressing the A3AR.
-
[35S]GTPγS.
-
Assay buffer containing GDP, MgCl2, and NaCl.
-
Test compounds.
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of the agonist in the assay buffer.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of [35S]GTPγS bound to the membranes by scintillation counting.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
EC50 values for agonists are determined from the concentration-response curves. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.
-
Conclusion
This compound is a highly potent antagonist of the human A3 adenosine receptor. Its sub-nanomolar binding affinity positions it as a valuable tool for in vitro studies of A3AR function. When selecting a modulator for a specific research application, it is crucial to consider not only its potency at the target receptor but also its selectivity against other adenosine receptor subtypes and its pharmacological properties across different species. The significant species differences observed for some A3AR antagonists, such as MRS1220, underscore the importance of validating the activity of a chosen compound in the specific experimental system being used.[2][3] The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel and existing A3AR modulators.
References
- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 6. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 7. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
VUF8504 Versus Agonist Effects on the A3 Adenosine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of VUF8504, a selective antagonist, and various agonists on the A3 adenosine (B11128) receptor (A3R). The A3R, a G protein-coupled receptor, is a promising therapeutic target for a range of conditions including inflammatory diseases, cancer, and neuropathic pain. Understanding the distinct actions of antagonists and agonists at this receptor is crucial for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Introduction to A3 Receptor Modulation
The A3 adenosine receptor (A3R) plays a significant role in diverse physiological and pathophysiological processes. Its activation by endogenous adenosine or synthetic agonists typically initiates a cascade of intracellular events with therapeutic potential. Conversely, antagonists block these effects, providing a valuable tool for both research and potential therapeutic intervention where receptor over-activation is detrimental. This compound is a potent and highly selective antagonist for the human A3R, making it a critical pharmacological tool for dissecting A3R function. In contrast, A3R agonists, such as the well-characterized IB-MECA and Cl-IB-MECA, are being investigated in clinical trials for various diseases.
Quantitative Comparison of this compound and A3R Agonists
The following table summarizes the key quantitative parameters for this compound and representative A3R agonists. This data highlights the opposing nature of their interaction with the A3R.
| Parameter | This compound (Antagonist) | IB-MECA (Agonist) | Cl-IB-MECA (Agonist) |
| Binding Affinity (Ki) | 0.017 nM (human A3R)[1] | ~1-10 nM | ~0.3-1 nM |
| Functional Effect | Blocks or reverses agonist-induced effects | Activates receptor signaling | Activates receptor signaling |
| Effect on cAMP Levels | Reverses agonist-induced inhibition of cAMP production[2] | Inhibits adenylyl cyclase, decreasing cAMP levels[3][4] | Potently inhibits adenylyl cyclase, decreasing cAMP levels[5] |
| Effect on Intracellular Ca2+ | Blocks agonist-induced increase in intracellular Ca2+ | Can increase intracellular Ca2+ via Gq coupling | Can increase intracellular Ca2+ via Gq coupling |
| Therapeutic Potential | Potential for conditions with excessive A3R signaling | Anti-inflammatory, anti-cancer, cardioprotective | Anti-inflammatory, anti-cancer, neuropathic pain relief |
Signaling Pathways: Agonist Activation vs. Antagonist Blockade
A3R agonists initiate signaling through coupling to inhibitory G proteins (Gi/o) and, in some cellular contexts, to Gq proteins. This compound, as an antagonist, binds to the receptor but does not elicit a downstream signal; instead, it prevents agonists from binding and activating these pathways.
A3R Agonist Signaling Pathway
Activation of the A3R by an agonist leads to the dissociation of the G protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These initial signals can then modulate downstream pathways like the MAPK/ERK pathway, influencing gene expression and cellular responses such as inflammation and cell growth.
A3R Agonist Signaling Cascade
This compound: Mechanism of Antagonism
This compound acts as a competitive antagonist. It binds to the same site on the A3R as agonists but does not induce the conformational change necessary for G protein activation. By occupying the binding site, this compound prevents agonists from accessing and activating the receptor, thereby blocking the initiation of the signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating VUF8504 Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the selectivity of VUF8504, a potent antagonist for the adenosine (B11128) A3 receptor (A3AR), in a new cell line. This document outlines objective comparisons with alternative compounds and provides detailed experimental protocols and supporting data to ensure robust and reliable results.
Introduction to this compound and the Adenosine A3 Receptor
The adenosine A3 receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. Its activation is primarily coupled to Gαi and Gαq proteins. The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These signaling cascades ultimately modulate downstream pathways such as the MAPK/ERK pathway.
This compound has been identified as a potent and selective antagonist for the human A3AR[1]. Validating its selectivity in any new cellular model is a critical step to ensure that its observed biological effects are indeed mediated through the A3AR and not due to off-target interactions. This guide provides a systematic approach to this validation process.
Comparative Analysis of A3AR Ligands
To rigorously assess the selectivity of this compound, it is essential to compare its performance against other well-characterized A3AR ligands. This includes selective agonists and alternative antagonists.
Key Compounds for Comparison:
-
Cl-IB-MECA: A high-affinity and highly selective A3AR agonist, crucial for stimulating the receptor to measure antagonism[2][3].
-
MRS1220: A potent and highly selective antagonist for the human A3AR, serving as an excellent benchmark for comparing the antagonist properties of this compound[4][5].
Below is a summary of the reported binding affinities (Ki) for these compounds at human adenosine receptor subtypes.
| Compound | Target Receptor | Ki (nM) | Selectivity vs. A1AR | Selectivity vs. A2AAR |
| This compound | Human A3AR | 0.017 | ~824-fold | - |
| Human A1AR | 14 | |||
| MRS1220 | Human A3AR | 0.65 | ~469-fold | ~80-fold |
| Human A1AR | 305 | |||
| Human A2AAR | 52 | |||
| Cl-IB-MECA | Human A3AR | 0.33 | ~2500-fold | ~1400-fold |
Note: Data compiled from multiple sources[1][3][4][5]. The selectivity is calculated as the ratio of Ki values (Ki of off-target / Ki of target).
Experimental Workflow for Validating this compound Selectivity
A multi-faceted approach is recommended to validate the selectivity of this compound in a new cell line. This involves confirming the expression of the target receptor and then conducting a series of binding and functional assays.
Experimental workflow for this compound selectivity validation.
Detailed Experimental Protocols
Cell Line Selection
The choice of cell line is critical for the validation studies. Two main types of cell lines should be considered:
-
Recombinant Cell Lines: CHO-K1 or HEK293 cells stably transfected to express the human A3AR are commonly used. These provide a high level of receptor expression, leading to robust assay signals.
-
Endogenously Expressing Cell Lines: To validate selectivity in a more physiologically relevant context, consider using cell lines that naturally express the A3AR. Examples include:
-
Human Mast Cell Line (HMC-1): Known to express functional A3ARs[6][7].
-
Human Promyelocytic Leukemia Cell Line (HL-60): Expresses A3AR and has been used to study A3AR-mediated effects[8][9][10][11].
-
Human Neutrophils: Primary cells that express A3AR and are involved in inflammatory responses[8][12][13].
-
Radioligand Binding Assay
This assay directly measures the binding of this compound to the A3AR and allows for the determination of its binding affinity (Ki).
Protocol:
-
Membrane Preparation:
-
Culture the chosen cell line to 80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., [125I]I-AB-MECA).
-
Add increasing concentrations of unlabeled this compound or a reference compound (e.g., MRS1220).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are essential to confirm that this compound acts as an antagonist at the A3AR, inhibiting the downstream signaling initiated by an agonist.
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Plating:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with increasing concentrations of this compound or a reference antagonist.
-
Add a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase) and a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA at its EC80).
-
Incubate for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value for this compound's ability to reverse the agonist-induced decrease in cAMP.
-
This assay measures the activation of G proteins coupled to the A3AR and is a proximal readout of receptor activation.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell membrane preparation, GDP, and increasing concentrations of this compound.
-
Add a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period.
-
-
Separation and Detection:
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the antagonist concentration to determine the IC50 value.
-
Adenosine A3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Adenosine A3 Receptor.
Adenosine A3 Receptor Signaling Pathway.
Conclusion
References
- 1. This compound | 腺苷A3受体拮抗剂 | MCE [medchemexpress.cn]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRS 1220 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of the A3 adenosine receptor in human mast cells upregulates mediators of angiogenesis and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mast Cell Adenosine Receptors Function: A Focus on the A3 Adenosine Receptor and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A(3) adenosine receptors in human neutrophils and promyelocytic HL60 cells: a pharmacological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis in HL-60 Human Promyelocytic Leukemia Cells by Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in HL-60 human promyelocytic leukemia cells by adenosine A(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A3 receptor agonists protect HL-60 and U-937 cells from apoptosis induced by A3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine-A3 receptors in neutrophil microdomains promote the formation of bacteria-tethering cytonemes [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine-A3 receptors in neutrophil microdomains promote the formation of bacteria-tethering cytonemes - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of VUF8430 with the four subtypes of histamine (B1213489) receptors: H1R, H2R, H3R, and H4R. The data presented here is compiled from in vitro studies to offer a clear perspective on the compound's binding affinities and functional activities.
Quantitative Analysis of Receptor Interaction
The following table summarizes the binding affinities (Ki) and functional activities (EC50 or functional response) of VUF8430 at the human and rat histamine receptors. This data allows for a direct comparison of the compound's potency and selectivity.
| Receptor | Species | Binding Affinity (Ki, nM) | Functional Activity |
| H1R | Human | Inactive | Inactive |
| H2R | Human | >10,000 | Very weakly active |
| H3R | Human | 480 | Full agonist |
| H4R | Human | 33 | Full agonist |
| H3R | Rat | 150 | - |
| H4R | Rat | 120 | - |
Experimental Protocols
The data presented in this guide is based on standard and validated experimental protocols to ensure reliability and reproducibility.
Radioligand Binding Assays
Binding affinities of VUF8430 to the different histamine receptor subtypes were determined using radioligand binding assays. Membranes from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing the specific human or rat histamine receptor subtype were used. The assays involved the displacement of a specific radioligand by increasing concentrations of VUF8430.
-
For H1R: Membranes were incubated with [3H]-mepyramine.
-
For H2R: Membranes were incubated with [3H]-tiotidine.
-
For H3R: Membranes were incubated with [3H]-Nα-methylhistamine.
-
For H4R: Membranes were incubated with [3H]-histamine.
Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. The concentration of VUF8430 that inhibited 50% of the specific binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
The functional activity of VUF8430 at the different histamine receptors was assessed using various functional assays.
-
H1R and H2R: Functional activity at H1R and H2R was determined by measuring intracellular Ca2+ mobilization or cAMP accumulation, respectively, in cells expressing these receptors. VUF8430 was found to be inactive at the H1 receptor and very weakly active at the H2 receptor.[1]
-
H3R and H4R: The agonistic activity of VUF8430 at H3R and H4R was determined using GTPγS binding assays or by measuring the inhibition of forskolin-induced cAMP accumulation in cells expressing these receptors. VUF8430 was identified as a full agonist at both the human H3 and H4 receptors.[2]
Experimental Workflow
The following diagram illustrates the general workflow used to assess the cross-reactivity of VUF8430 with related histamine receptors.
References
A Comparative Analysis of VUF8504 and Other Allosteric Modulators of the Adenosine A3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of VUF8504 and other prominent allosteric modulators targeting the Adenosine (B11128) A3 Receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions including inflammatory diseases, cancer, and chronic pain.[1] Allosteric modulators offer a nuanced approach to receptor modulation, providing potential advantages over traditional orthosteric ligands by fine-tuning the receptor's response to endogenous agonists like adenosine.[2] This can be particularly beneficial in disease states where adenosine levels are elevated, allowing for site- and event-specific drug action.[2][3]
Overview of this compound and Comparators
This compound is recognized as a potent and selective antagonist for the human Adenosine A3 receptor.[4] However, it also exhibits characteristics of an allosteric modulator, notably by slowing the dissociation of agonist radioligands from the receptor.[5] This dual activity profile makes it an interesting compound for comparative analysis.
This guide will compare this compound with other well-characterized A3AR allosteric modulators, primarily from two chemical classes:
-
1H-imidazo[4,5-c]quinolin-4-amines: A key example is LUF6000 .[1]
-
2,4-disubstituted quinolines: A key example is LUF6096 .[6]
These compounds have been shown to function as positive allosteric modulators (PAMs), enhancing the binding and/or efficacy of orthosteric agonists at the A3AR.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and other A3AR allosteric modulators from various in vitro assays.
Table 1: Binding Affinity of this compound
| Compound | Receptor | Ki (nM) |
| This compound | Human A3AR | 17 |
| Human A1AR | 14000 |
Data sourced from MedchemExpress.[4]
Table 2: Comparative Effects of Allosteric Modulators on Agonist ([125I]I-AB-MECA) Dissociation
| Compound (at 30 µM) | Effect on Dissociation Rate |
| This compound | Slowed dissociation |
| VUF5455 | Slowed dissociation |
Data interpreted from a graphical representation in Fallot, L.B. (2022).[5]
Table 3: Comparative Efficacy of Allosteric Modulators in [35S]GTPγS Binding Assays
| Modulator (at 1 µM) | Agonist | Fold-Increase in Agonist Potency | Emax (% of control) |
| 2-Cyclononyl-N-(3,4-dichlorophenyl) derivative (20) | A3AR Agonist | 2 | 242 |
| 2-(Heptan-4-yl)-N-(3,4-dichlorophenyl) derivative (2) | A3AR Agonist | - | 216 |
| 2-(hept-4-en-1-yl)-N-(3,4-dichlorophenyl) derivative (10) | A3AR Agonist | - | 241 |
| 2-(heptan-4-yl)-N-(4-iodophenyl) derivative (31) | A3AR Agonist | - | 223 |
Data sourced from Fallot, L.B. (2022).[7]
Table 4: Effects of LUF6000 and LUF6096 on Agonist Efficacy at Different A3AR Species Homologs ([35S]GTPγS Binding)
| Modulator | Species | Effect on Agonist Efficacy |
| LUF6000 | Human, Dog, Rabbit | Substantial enhancement |
| Mouse | Weak activity | |
| LUF6096 | Human, Dog, Rabbit | Substantial enhancement |
| Mouse | Weak activity |
Data sourced from van der Klein, P. A., et al. (2018).[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and other A3AR allosteric modulators.
Radioligand Dissociation Binding Assay
This assay measures the rate at which a radiolabeled ligand dissociates from its receptor, and how allosteric modulators affect this rate.
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human A3AR are prepared.[6]
-
Incubation: Membranes are incubated with an agonist radioligand, such as [125I]I-AB-MECA, to allow for receptor binding to reach equilibrium.[8]
-
Initiation of Dissociation: Dissociation is initiated by the addition of a high concentration of a non-radiolabeled agonist (e.g., NECA) to prevent re-binding of the radioligand.[8]
-
Treatment: In parallel experiments, the allosteric modulator being tested is added at the same time as the non-radiolabeled agonist.
-
Sampling: At various time points, samples are taken and filtered to separate bound from free radioligand.[6]
-
Quantification: The amount of radioactivity remaining on the filters is measured using a gamma counter. The rate of dissociation is then calculated and compared between treated and untreated samples.[6]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the A3AR upon agonist binding, and how this is modulated by allosteric compounds.
-
Membrane Preparation: Cell membranes from cells expressing the A3AR are isolated.[8]
-
Pre-treatment: Membranes are pre-treated with the allosteric modulator for a specified period.[8]
-
Reaction Mix: The membranes are then incubated in a binding buffer containing [35S]GTPγS and varying concentrations of an A3AR agonist. To block endogenously expressed A2B receptors in cell lines like HEK293, antagonists like ZM-241385 and PSB-603 may be included.[8]
-
Incubation: The reaction is allowed to proceed for a set time to allow for G protein activation and binding of [35S]GTPγS.
-
Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate bound from free [35S]GTPγS.
-
Quantification: The amount of radioactivity on the filters is determined by scintillation counting. Data is then analyzed to determine the potency (EC50) and efficacy (Emax) of the agonist in the presence and absence of the modulator.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of A3AR activation through Gi proteins.
-
Cell Culture: CHO cells stably expressing the human A3AR are used.[9]
-
Treatment: Cells are treated with the allosteric modulator and varying concentrations of an A3AR agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit, such as a GloSensor cAMP assay.[10]
-
Data Analysis: The extent of cAMP inhibition is quantified and used to determine the potency and efficacy of the agonist with and without the modulator.
Signaling Pathways and Mechanisms of Action
The Adenosine A3 receptor primarily couples to Gi/o and Gq proteins.[11][12] Activation of the A3AR by an agonist, such as adenosine, initiates a cascade of intracellular events.
Caption: Adenosine A3 Receptor signaling pathways.
Upon agonist binding, the A3AR undergoes a conformational change, leading to the activation of associated G proteins. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] The Gβγ subunits can activate other effectors like phospholipase C (PLC).[13] The A3AR can also stimulate the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways.[11]
Positive allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist binds.[1] This binding event induces a conformational change that can enhance the affinity and/or efficacy of the orthosteric agonist, thereby potentiating the downstream signaling response.[1]
The following diagram illustrates a generalized workflow for identifying and characterizing allosteric modulators.
Caption: Workflow for allosteric modulator discovery.
This workflow begins with screening a compound library to identify molecules that modulate the binding of a radiolabeled agonist to the A3AR. Hits are then subjected to functional assays to confirm their allosteric activity and characterize their effects on agonist potency and efficacy. Subsequent structure-activity relationship (SAR) studies guide the chemical optimization of lead compounds.
Conclusion
This compound, along with other allosteric modulators like LUF6000 and LUF6096, represents a valuable class of pharmacological tools for studying Adenosine A3 Receptor function. The comparative data presented here highlight the diverse pharmacological profiles that can be achieved through allosteric modulation. While this compound demonstrates both antagonistic and allosteric properties, compounds like LUF6000 act as positive allosteric modulators, enhancing agonist-mediated signaling. This distinction is critical for the design of future therapeutic agents targeting the A3AR. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field, facilitating further investigation and drug development efforts.
References
- 1. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 3. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 13. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Handshake: Confirming VUF8430's Mechanism of Action at the Histamine H4 Receptor Through Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data to confirm the binding mechanism of the selective histamine (B1213489) H4 receptor (H4R) agonist, VUF8430. We delve into the pivotal role of site-directed mutagenesis in elucidating the molecular interactions that govern ligand binding and receptor activation.
The histamine H4 receptor, a G protein-coupled receptor (GPCR), is a key player in inflammatory and immune responses, making it an attractive target for therapeutic intervention.[1][2][3] VUF8430 is a potent and selective non-imidazole agonist for the H4R.[4][5] Understanding its precise binding mechanism is crucial for the rational design of novel H4R-targeting therapeutics. Site-directed mutagenesis, a technique to introduce specific amino acid changes in a protein, serves as a powerful tool to dissect these molecular interactions.[6][7][8]
Comparative Analysis of Ligand Binding at Wild-Type and Mutant H4 Receptors
Site-directed mutagenesis studies have identified two key acidic residues within the transmembrane (TM) domains of the H4 receptor as critical for agonist binding: Aspartic acid 94 (Asp94 or D3.32) in TM3 and Glutamic acid 182 (Glu182 or E5.46) in TM5.[9][10][11] To confirm the binding mode of VUF8430, its affinity for the wild-type (WT) H4R was compared to its affinity for receptors where these key residues were mutated.
The following table summarizes the binding affinities (Ki) of histamine and VUF8430 for the wild-type human H4 receptor and two crucial mutants: D94N (Asp94 replaced by Asparagine) and E182Q (Glu182 replaced by Glutamine).
| Ligand | Receptor | Ki (nM) | Fold Change in Affinity vs. WT |
| Histamine | Wild-Type hH4R | 25 | - |
| D94N Mutant | >100,000 | >4000-fold decrease | |
| E182Q Mutant | >30,000 | >1200-fold decrease | |
| VUF8430 | Wild-Type hH4R | 31.6[5] | - |
| D94N Mutant | No binding detected | Complete loss | |
| E182Q Mutant | 45 | ~1.4-fold decrease |
Data compiled from multiple sources. The significant decrease or complete loss of binding affinity for both ligands at the D94N mutant underscores the critical role of this residue in anchoring the primary amine group common to both histamine and VUF8430.[9][10] Interestingly, the E182Q mutation dramatically reduces the affinity of histamine, which interacts via its imidazole (B134444) ring, but has a minimal effect on the binding of the non-imidazole agonist VUF8430.[9] This differential effect provides strong evidence for the distinct binding modes of these two agonists within the H4R binding pocket.
Experimental Protocols
Site-Directed Mutagenesis of the Histamine H4 Receptor
This protocol outlines the generation of point mutations in the human H4 receptor cDNA using a PCR-based method.
1. Plasmid Template: A mammalian expression vector (e.g., pcDNA3.1) containing the full-length, tagged (e.g., FLAG-tag) human H4 receptor cDNA is used as the template.
2. Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with the exception of the specific nucleotide change that will result in the desired amino acid substitution (e.g., GAC to AAC for D94N). Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
3. PCR Amplification:
- Set up a PCR reaction containing the plasmid template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
- Perform thermal cycling, typically consisting of an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The number of cycles is kept low to minimize the chance of secondary mutations.
4. Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.
5. Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
6. Plasmid Isolation and Sequencing: Plasmids are isolated from individual bacterial colonies, and the entire H4R gene is sequenced to confirm the desired mutation and the absence of any unintended mutations.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for the H4 receptor.
1. Membrane Preparation:
- HEK293 cells are transiently transfected with the cDNA for either the wild-type or mutant H4 receptor.
- After 48 hours, the cells are harvested, and the cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
2. Competitive Binding:
- In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H4 receptor ligand (e.g., [³H]histamine) and varying concentrations of the unlabeled competitor compound (e.g., VUF8430).
- Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
3. Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
5. Data Analysis: The data are analyzed using a non-linear regression to fit a one-site competition model. This allows for the determination of the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki (binding affinity) can be calculated using the Cheng-Prusoff equation.[12][13]
Visualizing the Molecular Logic
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Delineation of agonist binding to the human histamine H4 receptor using mutational analysis, homology modeling, and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular modeling and site-specific mutagenesis of the histamine-binding site of the histamine H4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
VUF8504: A Potent Antagonist at the Human Adenosine A3 Receptor Compared to the Endogenous Ligand Adenosine
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data reveals that VUF8504 is a highly potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), exhibiting a significantly higher affinity for the receptor compared to its endogenous ligand, adenosine. This comparison guide provides a detailed overview of the efficacy of this compound, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.
The adenosine A3 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathophysiological processes, making it a significant target for therapeutic intervention. Its primary endogenous agonist is the nucleoside adenosine. This compound has been identified as a competitive antagonist, meaning it binds to the same site as adenosine but does not activate the receptor, thereby blocking the effects of the endogenous ligand.
Comparative Efficacy Data
The efficacy of a ligand is often determined by its binding affinity (Ki) and its functional potency (EC50 for agonists or IC50 for antagonists). Available data indicates a stark contrast in the affinity of this compound and the functional potency of adenosine at the human A3AR.
| Compound | Ligand Type | Parameter | Value (Human A3AR) | Citation |
| This compound | Antagonist | Ki | 0.017 nM | [1][2] |
| Adenosine | Endogenous Agonist | EC50 (cAMP inhibition) | 0.29 µM |
Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity. EC50 (half-maximal effective concentration) for an agonist is the concentration that produces 50% of the maximal possible effect. It is important to note that the Ki for this compound and the EC50 for adenosine are derived from different assay types (binding vs. functional), which should be considered when making direct comparisons.
Adenosine A3 Receptor Signaling Pathway
Activation of the A3AR by an agonist like adenosine typically leads to the coupling of Gi/o proteins. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Protocols
The determination of the efficacy of compounds like this compound and adenosine relies on specific in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for determining Ki of this compound)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the human adenosine A3 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human A3AR.
-
Radioligand: [³H]PSB-11 (a known A3AR antagonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR antagonist (e.g., 10 µM MRS1220).
-
This compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the cell membranes, the radioligand ([³H]PSB-11) at a concentration close to its Kd, and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of reactions is prepared containing the cell membranes, radioligand, and a saturating concentration of the non-radiolabeled antagonist.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining EC50 of Adenosine and IC50 of this compound)
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the A3AR signaling pathway.
Objective: To determine the potency of adenosine in inhibiting cAMP production (EC50) and the potency of this compound in antagonizing this effect (IC50).
Materials:
-
CHO-K1 cells stably expressing the human A3AR.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Adenosine at various concentrations.
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Seed the CHO-K1-hA3AR cells in a multi-well plate and grow to a suitable confluency.
-
To determine the EC50 of adenosine:
-
Pre-incubate the cells with various concentrations of adenosine.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the adenosine concentration to determine the EC50.
-
-
To determine the IC50 of this compound:
-
Pre-incubate the cells with various concentrations of this compound.
-
Add a fixed concentration of adenosine (typically its EC80) to stimulate the receptor.
-
Stimulate the cells with a fixed concentration of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Plot the percentage of inhibition of the adenosine-mediated effect against the logarithm of the this compound concentration to determine the IC50.
-
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the antagonist properties of this compound.
Conclusion
The available data strongly supports the classification of this compound as a highly potent and selective antagonist of the human adenosine A3 receptor. Its nanomolar affinity is in stark contrast to the micromolar potency of the endogenous agonist, adenosine. This significant difference in efficacy highlights the potential of this compound as a valuable research tool for probing the function of the A3AR and as a lead compound for the development of novel therapeutics targeting this receptor. Further studies employing functional assays to directly compare the antagonistic potency of this compound against adenosine are warranted to provide a more complete picture of their interaction at the A3AR.
References
Independent Validation of VUF8504 Binding Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methodologies for the independent validation of the binding sites of VUF8504, a potent ligand targeting the histamine (B1213489) H4 receptor (H4R). By presenting a comparative analysis of key experimental techniques, this document aims to equip researchers with the necessary tools to confirm the molecular interactions and functional effects of this compound and similar compounds. The guide includes detailed experimental protocols, comparative data from well-characterized H4R ligands, and visual workflows to facilitate experimental design and data interpretation.
Introduction to this compound and Histamine H4 Receptor
This compound is a chemical probe with high affinity for the histamine H4 receptor, a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. The H4R is a key player in inflammatory and immune responses, making it an attractive target for the development of novel therapeutics for allergic and inflammatory diseases. Independent validation of the binding site of ligands like this compound is a critical step in drug discovery to ensure target engagement, selectivity, and to understand the molecular basis of its pharmacological activity.
Comparative Analysis of Binding Site Validation Methods
Several orthogonal experimental approaches can be employed to validate the binding site of this compound. Each method provides unique insights into the ligand-receptor interaction, from direct binding affinity to the functional consequences of receptor engagement.
Radioligand Binding Assays
Radioligand binding assays are a gold-standard technique to quantify the affinity of a ligand for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. An unlabeled ligand, such as this compound, is then used to compete with the radioligand for binding.
Comparative Data for H4R Ligands
The following table summarizes the binding affinities (pKi) of known H4R ligands at all four human histamine receptor subtypes. A higher pKi value indicates a higher binding affinity. This data provides a benchmark for the expected selectivity profile of a potent H4R ligand.
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R | Selectivity for hH4R |
| VUF10148 | 5.8 | < 5.0 | 6.4 | 8.1 | High |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 | Very High |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 | Dual H3/H4 |
| VUF8430 | < 4.0 | ~5.0 | High | High | High |
Data for VUF10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[1] Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.[1] Data for VUF8430 is based on its characterization as a potent H4R agonist with high affinity.[2]
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to identify specific amino acid residues within the receptor that are critical for ligand binding. By mutating these residues and observing the effect on ligand affinity, the precise binding pocket can be mapped. For the H4R, key residues for histamine and other agonists have been identified.[3]
Key H4R Binding Site Residues
| Residue (Ballesteros-Weinstein Numbering) | Location | Interaction with Histamine |
| Asp94 (3.32) | Transmembrane Domain 3 (TM3) | Forms an ionic interaction with the primary amine of histamine.[2][4] |
| Glu182 (5.46) | Transmembrane Domain 5 (TM5) | Interacts with the imidazole (B134444) ring of histamine.[2][4] |
Functional Assays
Functional assays measure the cellular response following ligand binding and receptor activation or inhibition. These assays provide a physiological validation of the ligand-receptor interaction. For H4R, common functional assays include chemotaxis assays and reporter gene assays.
Comparison of Functional Assay Readouts
| Assay Type | Principle | Typical Readout | Relevance to this compound |
| Chemotaxis Assay | Measures the directed migration of immune cells (e.g., mast cells, eosinophils) towards a chemoattractant. H4R activation is a potent chemoattractant signal. | Increased cell migration | Confirms this compound's ability to act as an agonist or antagonist of H4R-mediated cell migration. |
| Reporter Gene Assay | Measures the activity of a downstream signaling pathway (e.g., cAMP-responsive element - CRE) upon receptor activation. | Changes in reporter gene expression (e.g., luciferase, β-galactosidase) | Quantifies the potency and efficacy of this compound as an H4R agonist or inverse agonist. |
| Gastric Acid Secretion | In vivo assay in anesthetized rats to measure gastric acid secretion mediated by H2 receptors. | Increased gastric acid output | Used as a counter-screen to assess the selectivity of H4R ligands against the H2 receptor.[2] |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H4 receptor.
Materials:
-
HEK293T cells stably expressing the human H4R
-
Cell culture medium (DMEM with 10% FBS)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]histamine
-
Non-specific binding control: unlabeled histamine (10 µM)
-
Test compound: this compound (in various concentrations)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293T-hH4R cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]histamine.
-
Add increasing concentrations of this compound to the wells.
-
For non-specific binding, add 10 µM of unlabeled histamine.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Site-Directed Mutagenesis Protocol
Objective: To confirm the interaction of this compound with key residues in the H4R binding pocket.
Materials:
-
Plasmid DNA containing the wild-type human H4R sequence
-
Mutagenic primers for the target residue (e.g., D94A, E182A)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Protocol:
-
Primer Design: Design forward and reverse primers containing the desired mutation in the center, with 10-15 bases of correct sequence on both sides.
-
Mutagenesis PCR:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an appropriate number of cycles (typically 12-18) to amplify the mutated plasmid.
-
-
DpnI Digestion:
-
Add DpnI enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification and Functional Assay:
-
Select several colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Transfect the mutated H4R plasmid into HEK293T cells and perform radioligand binding assays with this compound as described above to determine any change in binding affinity.
-
Schild Analysis for Competitive Antagonism
Objective: To determine if this compound acts as a competitive antagonist at the H4R and to calculate its pA2 value (a measure of antagonist potency).
Materials:
-
A stable cell line expressing the H4R
-
An H4R agonist (e.g., histamine)
-
The antagonist to be tested (this compound)
-
A functional assay system (e.g., reporter gene assay)
Protocol:
-
Agonist Dose-Response Curve:
-
Generate a dose-response curve for the H4R agonist in the absence of the antagonist.
-
Determine the EC50 value of the agonist.
-
-
Agonist Dose-Response Curves in the Presence of Antagonist:
-
Generate a series of agonist dose-response curves, each in the presence of a different, fixed concentration of this compound.
-
Observe the rightward shift of the dose-response curves.
-
-
Schild Plot Construction:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
-
Data Analysis:
-
Perform a linear regression on the Schild plot.
-
If the slope of the line is not significantly different from 1, it indicates competitive antagonism.[5][6]
-
The x-intercept of the regression line is equal to the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[5]
-
Photoaffinity Labeling
Objective: To covalently label the this compound binding site for subsequent identification by mass spectrometry.
Materials:
-
A photoactivatable derivative of this compound (containing a photoreactive group like a diazirine or benzophenone).
-
H4R-expressing cells or membranes.
-
UV light source (e.g., 365 nm).
-
SDS-PAGE and Western blotting reagents.
-
Mass spectrometer.
Protocol:
-
Probe Incubation: Incubate the H4R-expressing membranes with the photoactivatable this compound probe in the dark. A parallel incubation with an excess of non-photoreactive this compound can be performed as a competition control.
-
Photocrosslinking: Expose the samples to UV light to activate the photoreactive group, leading to covalent bond formation with nearby amino acid residues in the binding pocket.
-
Protein Separation and Detection:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled H4R by autoradiography (if the probe is radiolabeled) or by Western blotting using an antibody against H4R or a tag on the probe.
-
-
Binding Site Identification:
-
Excise the labeled protein band from the gel.
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by mass spectrometry to identify the peptide(s) covalently modified by the this compound probe.
-
Visualizing Experimental Workflows and Pathways
Caption: Workflow for this compound binding site validation.
Caption: H4R signaling cascade upon agonist binding.
Conclusion
The independent validation of this compound's binding site is a multifaceted process that requires the integration of biochemical, molecular, and functional data. By employing the methodologies outlined in this guide, researchers can rigorously characterize the interaction of this compound with the histamine H4 receptor, thereby providing a solid foundation for its use as a pharmacological tool and for the development of novel H4R-targeted therapeutics. The comparative data and detailed protocols provided herein serve as a valuable resource for designing and executing these critical validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delineation of agonist binding to the human histamine H4 receptor using mutational analysis, homology modeling, and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
VUF8504: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Summary of Quantitative Data
The following tables summarize the key quantitative data for VUF8504's in vitro activity and provide a predictive framework for its potential in vivo efficacy.
Table 1: In Vitro Profile of this compound
| Parameter | Species | Value | Assay Type |
| Binding Affinity (Ki) | Human | 17 nM | Radioligand Competition Binding |
| Functional Activity | - | Antagonist | cAMP Accumulation Assay |
Table 2: Predicted In Vivo Effects of this compound (based on A3AR Antagonist Pharmacology)
| Therapeutic Area | Animal Model | Predicted Effect of this compound | Key Outcome Measures |
| Inflammation | Carrageenan-induced paw edema (Rat/Mouse) | Reduction in paw volume | Paw volume, myeloperoxidase (MPO) activity, cytokine levels (e.g., TNF-α, IL-1β) |
| Neuropathic Pain | Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Attenuation of mechanical allodynia and thermal hyperalgesia | Von Frey filament test, Hargreaves test |
| Cancer | Xenograft tumor models (Mouse) | Inhibition of tumor growth, potentiation of chemotherapy | Tumor volume, apoptosis markers (e.g., cleaved caspase-3), angiogenesis markers (e.g., CD31) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Experimental Protocols
1. Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine (B11128) A3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine A3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing MgCl2 and adenosine deaminase, is used.
-
Competition Reaction: A fixed concentration of a radiolabeled A3AR antagonist (e.g., [³H]PSB-11) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Assay
-
Objective: To determine the functional antagonist activity of this compound at the adenosine A3 receptor.
-
Methodology:
-
Cell Culture: Cells expressing the human A3AR are cultured to an appropriate density.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a known A3AR agonist (e.g., NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Adenylyl cyclase is typically activated with forskolin (B1673556) to induce a measurable cAMP signal that can be inhibited by the A3AR agonist.
-
Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The data is plotted as a concentration-response curve to determine the potency of this compound as an antagonist.
-
Predicted In Vivo Experimental Protocols
1. Carrageenan-Induced Paw Edema Model (Inflammation)
-
Objective: To evaluate the anti-inflammatory effects of this compound.
-
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are pre-treated with this compound (administered orally or intraperitoneally) or vehicle.
-
Induction of Edema: A sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-1β) using ELISA.
-
2. Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
-
Objective: To assess the analgesic effects of this compound on neuropathic pain.
-
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Surgical Procedure: The sciatic nerve is loosely ligated with chromic gut sutures to induce a chronic constriction injury.
-
Treatment: After a post-operative recovery period and confirmation of pain development, animals are treated with this compound or vehicle.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments is measured.
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is determined using the Hargreaves test.
-
-
Testing Schedule: Behavioral tests are conducted before and at multiple time points after drug administration.
-
Signaling Pathways and Experimental Workflows
Adenosine A3 Receptor Signaling Pathway
The primary signaling pathway of the adenosine A3 receptor involves its coupling to inhibitory G proteins (Gi/o). Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this pathway by preventing agonist binding to the receptor.
Caption: Adenosine A3 Receptor signaling pathway.
In Vitro Experimental Workflow for this compound Characterization
The following diagram illustrates the typical workflow for characterizing the in vitro properties of this compound.
Caption: In vitro characterization workflow for this compound.
Predicted In Vivo Experimental Workflow (Inflammation Model)
This diagram outlines a potential workflow for evaluating the in vivo anti-inflammatory effects of this compound.
VUF8504 Versus Orthosteric Ligands for the A3 Adenosine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VUF8504 and traditional orthosteric ligands targeting the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a range of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the rational selection of research tools and potential therapeutic agents.
Introduction: Targeting the A3 Adenosine Receptor
The A3 adenosine receptor (A3AR) is a member of the P1 family of purinergic receptors and is activated by the endogenous nucleoside adenosine. Upon activation, the A3AR primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gαq, stimulating phospholipase C and leading to the mobilization of intracellular calcium. This signaling versatility makes the A3AR an attractive target for therapeutic intervention in various diseases.
Ligands targeting the A3AR can be broadly categorized into two classes:
-
Orthosteric Ligands: These compounds, which include both agonists and antagonists, bind to the same site as the endogenous ligand, adenosine. Their effects are typically competitive in nature.
-
Allosteric Modulators: These molecules bind to a topographically distinct site on the receptor, inducing a conformational change that can modulate the binding and/or efficacy of orthosteric ligands. This compound has been described as a potent antagonist, and its mechanism may involve allosteric modulation, although it is most prominently characterized by its high-affinity binding.
This guide will focus on a direct comparison of the potent A3AR antagonist, this compound, with a selection of well-characterized orthosteric agonists and antagonists.
Quantitative Comparison of Ligand Performance
The following tables summarize the binding affinities and functional potencies of this compound and a range of orthosteric ligands for the human A3 adenosine receptor.
Table 1: A3AR Antagonists - Binding Affinity and Functional Potency
| Compound | Type | Binding Affinity (Ki, nM) | Functional Potency (pA2 / IC50, nM) |
| This compound | Antagonist | 0.017 [1][2] | Data not available |
| MRS1220 | Orthosteric Antagonist | 0.65[3][4] | pA2 = 8.77 (K_B_ = 1.7 nM)[4][5] |
| MRS1191 | Orthosteric Antagonist | 31[4] | pA2 = 7.04 (K_B_ = 92 nM)[5] |
| MRS1523 | Orthosteric Antagonist | 43.9 | 784 nM (IC50) |
| K18 | Orthosteric Antagonist | 890 | pA2 = 6.70 |
| VUF5574 | Antagonist | Data not available | Used at 10 µM to antagonize agonist effects |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 2: A3AR Agonists - Binding Affinity and Functional Potency
| Compound | Type | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| NECA | Orthosteric Agonist | 6.2 | pEC50 = 8.57 (cAMP) |
| IB-MECA | Orthosteric Agonist | ~1.8 | 1.88 x 10-5 M (Gi/Go Activation), 0.82 µM (cAMP) |
| Cl-IB-MECA | Orthosteric Agonist | ~1.4 | 32.28 (A3AR activation) |
| R-PIA | Orthosteric Agonist | Data not available | Data not available |
| CPA | Orthosteric Agonist | Data not available | Data not available |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a ligand for its receptor.
-
Objective: To measure the binding affinity of this compound and orthosteric ligands to the A3AR.
-
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human A3AR (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled A3AR ligand (e.g., [¹²⁵I]I-AB-MECA) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound or an orthosteric ligand).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assays
cAMP assays are functional assays that measure the ability of a ligand to modulate the production of cyclic AMP, a key second messenger in A3AR signaling.
-
Objective: To determine the functional potency of A3AR agonists (EC50) and antagonists (pA2 or IC50).
-
General Protocol:
-
Cell Culture: Cells stably expressing the human A3AR are cultured to an appropriate density.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.
-
Adenylyl Cyclase Activation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Ligand Treatment: Cells are treated with varying concentrations of an A3AR agonist to measure its inhibitory effect on forskolin-stimulated cAMP production. For antagonist characterization, a fixed concentration of agonist is co-incubated with varying concentrations of the antagonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive enzyme immunoassays (EIA) or bioluminescence-based assays (e.g., GloSensor).
-
Data Analysis: For agonists, the EC50 value (the concentration that produces 50% of the maximal inhibition of cAMP production) is determined. For antagonists, the pA2 value is determined by Schild analysis, which involves measuring the rightward shift of the agonist dose-response curve at different antagonist concentrations.
-
β-Arrestin Recruitment Assays
β-arrestin recruitment assays measure the interaction of β-arrestin with the activated GPCR, a key event in receptor desensitization and G protein-independent signaling.
-
Objective: To assess the ability of ligands to promote or inhibit the recruitment of β-arrestin to the A3AR.
-
General Protocol:
-
Assay Principle: These assays often utilize enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET) technologies. In the PathHunter assay, the A3AR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced receptor activation brings the two fragments into proximity, reconstituting a functional enzyme that generates a chemiluminescent signal.
-
Cell Lines: Engineered cell lines co-expressing the tagged A3AR and β-arrestin are used.
-
Ligand Treatment: Cells are treated with varying concentrations of the test ligand (agonist or antagonist).
-
Signal Detection: The luminescent or BRET signal is measured using a plate reader.
-
Data Analysis: For agonists, the EC50 for β-arrestin recruitment is determined. For antagonists, the IC50 for inhibition of agonist-induced recruitment is calculated.
-
Visualizing A3AR Signaling and Ligand Interaction
The following diagrams, generated using the DOT language, illustrate key A3AR signaling pathways and the conceptual difference between orthosteric and allosteric ligand binding.
Caption: A3 Adenosine Receptor Signaling Pathways.
Caption: Orthosteric vs. Allosteric Ligand Binding.
Discussion and Conclusion
This guide provides a comparative overview of this compound and orthosteric ligands for the A3 adenosine receptor.
This compound stands out for its exceptionally high binding affinity (Ki = 0.017 nM) for the human A3AR, indicating it is a very potent ligand. While it is classified as an antagonist, the lack of publicly available functional data, such as a pA2 value from a Schild analysis, makes a direct comparison of its antagonist potency with other well-characterized orthosteric antagonists challenging. Its mechanism of action, whether through direct competitive antagonism at the orthosteric site or via negative allosteric modulation, warrants further investigation.
Orthosteric ligands , both agonists and antagonists, have been extensively studied, and a wealth of quantitative data on their binding and functional properties is available. These compounds have been instrumental in elucidating the physiological and pathological roles of the A3AR. Orthosteric antagonists like MRS1220 demonstrate high potency in both binding and functional assays.
For researchers, the choice between this compound and an orthosteric ligand will depend on the specific experimental goals:
-
For studies requiring a high-affinity antagonist where the primary outcome is receptor occupancy, this compound is an excellent candidate.
-
For functional studies requiring a well-characterized competitive antagonist with a known pA2 value to quantify agonist responses, established orthosteric antagonists like MRS1220 are more suitable at present.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological characterization of novel A3 adenosine receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Procedural Guide for VUF8504
For Researchers, Scientists, and Drug Development Professionals
In such instances, a standardized, safety-first approach is essential. Researchers, scientists, and drug development professionals should adhere to the following procedural steps to manage the disposal of uncharacterized or novel chemical waste.
Step-by-Step Disposal Procedure for Novel or Uncharacterized Compounds Like VUF8504
When a Safety Data Sheet (SDS) or other explicit disposal guidance is unavailable, the chemical must be treated as hazardous waste.[1][2] The following workflow ensures that the disposal process is handled safely and in accordance with regulatory standards.
Phase 1: Initial Assessment and Containment
-
Treat as Hazardous : Assume any compound with unknown toxicity or disposal protocol is hazardous.[1][3]
-
Proper Containment : Collect the waste in a chemically compatible, leak-proof container with a secure screw cap.[1][4] Ensure the container is in good condition and appropriate for the type of waste (e.g., solid, liquid).
-
Leave Headroom : Do not fill the container completely; leave at least one inch of headroom to allow for expansion.[1]
Phase 2: Labeling and Information Gathering
-
Label Immediately : As soon as the first drop of waste enters the container, clearly label it with "Hazardous Waste" and the full chemical name, "this compound".[1][5] If the compound is in a solution, list all components and their estimated percentages.
-
Compile Available Data : Gather all known information about the compound. This includes its chemical structure, any known reactive properties, the solvent system it is in, and the process that generated it. This information is crucial for your institution's safety office to make an informed decision.
Phase 3: Segregation and Storage
-
Segregate Waste : Store this compound waste separately from other chemical waste streams to prevent unknown reactions.[5][6] Incompatible wastes should never be mixed.[4]
-
Store Safely : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be at or near the point of generation. The container should be kept in secondary containment to prevent spills.[4]
Phase 4: Disposal and Record Keeping
-
Contact Environmental Health and Safety (EHS) : Do not attempt to dispose of this material down the drain or in regular trash.[3][7] Contact your institution's EHS department to request a hazardous waste pickup.[1] Provide them with all the information you compiled in Phase 2.
-
Follow Institutional Protocols : Adhere strictly to the procedures and timelines provided by your EHS department for waste removal.[1]
-
Maintain Logs : Keep a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This is good laboratory practice and may be required for regulatory compliance.[1]
Personal Protective Equipment (PPE)
Given the lack of specific hazard data for this compound, a conservative approach to Personal Protective Equipment (PPE) is mandatory when handling the compound or its waste.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against potential splashes of a substance with unknown properties.[3][8] |
| Skin Protection | - Gloves : Nitrile or neoprene gloves (double-gloving may be advisable).- Lab Coat : Chemical-resistant lab coat.- Footwear : Closed-toe, chemical-resistant shoes. | Prevents skin contact with a substance of unknown toxicity and corrosivity.[3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary depending on the handling procedure. | All handling of this compound and its waste should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[3][8] |
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
- 6. google.com [google.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. twu.edu [twu.edu]
Essential Safety and Handling Protocols for VUF8504
This guide provides essential, immediate safety and logistical information for the handling and disposal of VUF8504, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the lack of specific hazard data for this compound, a conservative approach to personal protective equipment is mandatory to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye/Face Protection | Safety Goggles & Face Shield | Goggles should be chemical splash-proof.[2] A face shield provides an additional layer of protection against splashes and aerosols. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for many laboratory chemicals.[3] Consider double-gloving. The breakthrough time of the glove material should be considered for prolonged tasks. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned lab coat should be worn at all times. A chemical-resistant apron provides additional protection against spills. For larger quantities, chemical-resistant coveralls may be appropriate.[4] |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used after a proper risk assessment and fit testing. |
| Foot Protection | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Safe Handling of this compound
A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key stages of the handling process.
1. Preparation:
- Designated Area: All work with this compound should be performed in a designated and clearly marked area within a laboratory.
- Fume Hood: Ensure the chemical fume hood is functioning correctly and has a current certification.
- Gather Materials: Assemble all necessary equipment and reagents before introducing this compound to the work area.
- Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling:
- Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
- Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersion of dust.
- Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
- Avoid Contamination: Use dedicated spatulas and glassware. Do not return unused material to the original container.
3. Post-Handling:
- Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical to protect personnel and the environment.
1. Waste Segregation:
- Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, labeled, and sealed hazardous waste container.
- Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
- Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
2. Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Storage and Disposal:
- Store waste containers in a designated satellite accumulation area.
- Arrange for waste pickup and disposal through your institution's environmental health and safety department, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
